molecular formula C6H6BF9O3 B1662670 Tris(2,2,2-trifluoroethyl) borate CAS No. 659-18-7

Tris(2,2,2-trifluoroethyl) borate

Número de catálogo: B1662670
Número CAS: 659-18-7
Peso molecular: 307.91 g/mol
Clave InChI: DIEXQJFSUBBIRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tris(2,2,2-trifluoroethyl) borate, also known as this compound, is a useful research compound. Its molecular formula is C6H6BF9O3 and its molecular weight is 307.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tris(2,2,2-trifluoroethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXQJFSUBBIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394033
Record name Tris(2,2,2-trifluoroethyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-18-7
Record name Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,2,2-trifluoroethyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2,2,2-trifluoroethyl) borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent, is a versatile chemical compound with the formula B(OCH₂CF₃)₃.[1] This borate ester is recognized for its utility in organic synthesis, particularly in facilitating the formation of amide bonds from carboxylic acids and amines under mild conditions.[2][3][4] Its trifluoroethyl groups impart unique reactivity and stability, making it a valuable tool in the synthesis of complex molecules, including fluorinated organic compounds which are of interest in materials science and pharmaceuticals.[2][5]

Core Physical and Chemical Properties

The distinct physical characteristics of Tris(2,2,2-trifluoroethyl) borate are summarized below. These properties are critical for its handling, storage, and application in various experimental setups. The compound typically appears as a colorless to pale yellow, clear liquid.[1][2][5]

PropertyValueSource(s)
Molecular Formula C₆H₆BF₉O₃[5]
Molecular Weight 307.91 g/mol [5][6]
Appearance Colorless to almost colorless clear liquid[1][4][5]
Density 1.430 g/cm³ at 25 °C[1][5]
Boiling Point 94.3 °C to 126 °C[1][4][5]
Refractive Index (n_D) 1.298[1][5]
Flash Point 43.3 °C (109.9 °F)[1]
CAS Number 659-18-7[5]

Experimental Protocols

1. Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,2,2-trifluoroethanol (B45653) with a boron source.[1][7] While several boron reagents can be used, including boron trichloride, borane (B79455) dimethylsulfide, or boron tribromide, the use of boric anhydride (B1165640) (B₂O₃) is often preferred for larger-scale preparations due to its low cost and ease of handling.[1][7]

Methodology using Boric Anhydride:

  • Reactant Mixing: 2,2,2-Trifluoroethanol and boric anhydride are combined in a suitable reaction vessel.

  • Reaction Conditions: The mixture is heated to facilitate the esterification reaction. The specific temperature and reaction time may vary.

  • Product Isolation: Following the reaction, the crude product is purified by distillation to yield pure this compound.[1]

2. Protocol for Direct Amidation of Unprotected Amino Acids

This compound is highly effective for the direct coupling of carboxylic acids (including unprotected amino acids) and amines.

Methodology:

  • Reactant Preparation: A mixture of an unprotected amino acid (1.0 mmol) and an amine (e.g., propylamine, 3.0 mmol) is prepared in a solvent such as cyclopentyl methyl ether (CPME, 1 mL).

  • Reagent Addition: A solution of this compound (3.0 mmol) in CPME (1 mL) is added dropwise to the reactant mixture over 1 hour at a controlled temperature (e.g., 80 °C or 125 °C).

  • Reaction: The resulting mixture is stirred for a period of 5 to 15 hours at the same temperature.

  • Work-up and Purification:

    • Upon completion, the mixture is diluted with ethyl acetate (B1210297) or dichloromethane (B109758) and water.

    • Ion-exchange resins (e.g., Amberlite IRA-743 and Amberlyst A-26(OH)) are added and stirred for 30 minutes to remove byproducts.

    • The mixture is dried over magnesium sulfate (B86663) and filtered.

    • The solid residue is washed with ethyl acetate, and the combined filtrates are concentrated under reduced pressure to yield the amide product.

Logical Workflow: Synthesis and Application

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent application as a coupling reagent in amidation reactions.

G cluster_synthesis Reagent Synthesis cluster_application Application in Amidation B2O3 Boric Anhydride (B₂O₃) Reaction_Synth Esterification Reaction B2O3->Reaction_Synth TFE 2,2,2-Trifluoroethanol TFE->Reaction_Synth TTFB This compound (Sheppard Reagent) Reaction_Synth->TTFB Purification (Distillation) Reaction_Amide Amide Coupling TTFB->Reaction_Amide Catalyst/ Reagent CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction_Amide Amine Amine (R'-NH₂) Amine->Reaction_Amide AmideProduct Amide Product (R-CONH-R') Reaction_Amide->AmideProduct Work-up & Purification

Caption: Synthesis of the Sheppard reagent and its use in promoting amide bond formation.

References

A Technical Guide to Tris(2,2,2-trifluoroethyl) borate: The Sheppard Amidation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile and powerful reagent in modern organic synthesis. This document will cover its fundamental properties, synthesis, and detailed applications, with a focus on its role in amide bond formation, a critical transformation in pharmaceutical and chemical research.

Core Properties

Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent, is a colorless liquid with the chemical formula B(OCH₂CF₃)₃.[1][2] Its utility in organic synthesis is largely attributed to its strong Lewis acidity.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 659-18-7[3][4]
Molecular Weight 307.91 g/mol [3][4]
Molecular Formula C₆H₆BF₉O₃[3]
Density 1.430 g/mL at 25 °C[3][5]
Boiling Point 124-126 °C[3]
Refractive Index n/D 1.298 (lit.)[3][5]
Flash Point 43.3 °C (109.9 °F)[5]
Safety and Handling

This compound is a flammable liquid and vapor.[4][5][6] It may cause respiratory irritation, skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this reagent.[6] It is crucial to work in a well-ventilated area and keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7]

Hazard StatementCode
Flammable liquid and vapourH226
May cause respiratory irritationH335
Causes skin irritationH315
Causes serious eye irritationH319

Data sourced from safety data sheets.[6]

Synthesis of this compound

This reagent can be prepared through the reaction of 2,2,2-trifluoroethanol (B45653) with a boron source.[1] Common boron sources include boron trichloride, borane (B79455) dimethylsulfide, boron tribromide, or boric anhydride (B1165640).[1] For larger-scale preparations, the use of boric anhydride is often preferred due to its low cost and ease of handling.[1] The final product is typically purified by distillation.[1]

Applications in Organic Synthesis: The Sheppard Amidation

The primary application of this compound is as a highly effective reagent for the direct formation of amides from carboxylic acids and amines.[1][2][8][9] This method, often referred to as the Sheppard amidation, is valued for its broad substrate scope and mild reaction conditions.[10][11] It has been successfully applied to the synthesis of a wide range of amides, including those from N-protected amino acids with minimal racemization.[10]

Proposed Mechanism of Amidation

The reaction is believed to proceed through the coordination of both the carboxylic acid and the amine to the Lewis acidic boron center. This coordination facilitates the condensation reaction to form the amide bond.

amidation_mechanism reactants Carboxylic Acid (R-COOH) + Amine (R'-NH2) + B(OCH2CF3)3 intermediate Cyclic Intermediate (8) reactants->intermediate Coordination amine_attack Amine Attack intermediate->amine_attack boron_bound Boron-Bound Amino Amide (9) amine_attack->boron_bound Forms Amide Bond product Amide (R-CONHR') + B(OH)(OCH2CF3)2 boron_bound->product Hydrolysis/Workup

A plausible mechanism for the direct amidation of unprotected amino acids.
Experimental Protocol: Direct Amidation of Unprotected Amino Acids

The following is a representative experimental protocol for the direct amidation of an unprotected amino acid using this compound.[12]

Materials:

  • Unprotected amino acid (1.0 mmol, 1.0 eq.)

  • Amine (e.g., propylamine) (3.0 mmol, 3.0 eq.)

  • This compound (3.0 mmol, 3.0 eq.)

  • Cyclopentyl methyl ether (CPME)

  • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Water

  • Amberlite IRA-743

  • Amberlyst A-26(OH)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A mixture of the unprotected amino acid (1.0 mmol) and the amine (3.0 mmol) is prepared in CPME (1 mL).

  • A solution of this compound (3.0 mmol) in CPME (1 mL) is added dropwise to the mixture over 1 hour at a temperature of 80 °C or 125 °C.

  • The resulting mixture is stirred for 5-15 hours.

  • Upon completion, the mixture is diluted with EtOAc or CH₂Cl₂ (3 mL) and water (0.5 mL).

  • Amberlite IRA-743 and Amberlyst A-26(OH) are added, and the mixture is stirred for 30 minutes.

  • The mixture is dried over MgSO₄ and then filtered.

  • The solid residue is washed with EtOAc (3 x 20 mL).

  • The combined organic phases are concentrated in vacuo to yield the amide product.

experimental_workflow start Start: Mix Amino Acid and Amine in CPME add_borate Add this compound solution dropwise start->add_borate stir Stir for 5-15 hours at 80-125 °C add_borate->stir quench Dilute with organic solvent and water stir->quench resin Add Amberlite and Amberlyst resins and stir quench->resin dry_filter Dry with MgSO4 and filter resin->dry_filter wash Wash solid with EtOAc dry_filter->wash concentrate Concentrate filtrate in vacuo wash->concentrate product Final Amide Product concentrate->product

Experimental workflow for direct amidation.

Conclusion

This compound is a highly valuable reagent for researchers, scientists, and professionals in drug development. Its ability to efficiently mediate the direct formation of amides from carboxylic acids and amines under mild conditions, often with simplified purification protocols, makes it a powerful tool in organic synthesis. The detailed information provided in this guide serves as a comprehensive resource for the safe and effective use of this important compound.

References

An In-depth Technical Guide to the Synthesis of Tris(2,2,2-trifluoroethyl) borate from Boric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile reagent in organic chemistry, from boric anhydride (B1165640). The document details the chemical properties of the involved reagents, a proposed experimental protocol, and the significant applications of the final product, particularly in amide bond formation relevant to drug development.

Introduction

Tris(2,2,2-trifluoroethyl) borate, with the chemical formula B(OCH₂CF₃)₃, is a valuable borate ester in modern organic synthesis. It is recognized for its role as a potent amide coupling agent, facilitating the formation of amide bonds under mild conditions. The synthesis of this reagent from boric anhydride (B₂O₃) and 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) presents a cost-effective and scalable route, owing to the low cost and ease of handling of boric anhydride. This guide will focus on this specific synthetic pathway.

Reagent and Product Properties

A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for the successful execution of the synthesis.

Table 1: Properties of Reactants

PropertyBoric Anhydride (B₂O₃)2,2,2-Trifluoroethanol (CF₃CH₂OH)
CAS Number 1303-86-275-89-8
Molecular Formula B₂O₃C₂H₃F₃O
Molar Mass 69.62 g/mol 100.04 g/mol
Appearance Colorless, brittle, vitreous lumps or hard, white crystalsColorless liquid
Boiling Point 450 °C (sublimes)77-80 °C
Density 2.46 g/cm³ (crystalline)1.393 g/mL at 25 °C

Table 2: Properties of this compound

PropertyValue
CAS Number 659-18-7
Molecular Formula C₆H₆BF₉O₃
Molar Mass 307.91 g/mol
Appearance Colorless to pale yellow transparent liquid
Boiling Point 125 °C
Density 1.430 g/mL at 25 °C
Refractive Index (n_D) 1.298
Flash Point 43.3 °C

Synthesis of this compound from Boric Anhydride

The synthesis of this compound from boric anhydride and 2,2,2-trifluoroethanol is a condensation reaction. The core principle involves the reaction of the acidic oxide (boric anhydride) with the alcohol to form the corresponding borate ester and water. To drive the equilibrium towards the product side, the water formed during the reaction must be continuously removed. A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus.

Proposed Experimental Protocol

Reaction Scheme:

B₂O₃ + 6 CF₃CH₂OH ⇌ 2 B(OCH₂CF₃)₃ + 3 H₂O

Materials:

  • Boric anhydride (B₂O₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add boric anhydride (1.0 eq). To this, add 2,2,2-trifluoroethanol (6.0 eq) and a suitable volume of toluene to fill the Dean-Stark trap.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap. The reaction time will vary depending on the scale.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation and remove the toluene under atmospheric pressure.

  • Product Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[1] Collect the fraction corresponding to the boiling point of the product.

  • Drying and Storage: The purified product should be dried over a suitable drying agent like anhydrous MgSO₄, filtered, and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Quantitative Data:

Specific reaction yields for the synthesis from boric anhydride are not extensively reported in the available literature. However, this method is noted for its convenience in large-scale preparations.[1] The purity of the commercially available product is typically around 97% as determined by GC.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound from boric anhydride.

SynthesisWorkflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Boric Anhydride + 2,2,2-Trifluoroethanol + Toluene ReactionSetup Reaction Setup in Round-Bottom Flask Reactants->ReactionSetup AzeotropicDistillation Azeotropic Distillation with Dean-Stark Trap ReactionSetup->AzeotropicDistillation WaterRemoval Continuous Water Removal AzeotropicDistillation->WaterRemoval Cooling Cooling to Room Temperature AzeotropicDistillation->Cooling SolventRemoval Toluene Removal by Distillation Cooling->SolventRemoval FractionalDistillation Fractional Distillation under Reduced Pressure SolventRemoval->FractionalDistillation ProductCollection Collection of Pure Product FractionalDistillation->ProductCollection Drying Drying over Anhydrous MgSO₄ ProductCollection->Drying Storage Storage under Inert Atmosphere Drying->Storage

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: Amide Bond Formation

This compound is a highly effective reagent for the direct formation of amides from carboxylic acids and amines. This is a fundamental transformation in the synthesis of pharmaceuticals, many of which contain amide functionalities. The reagent's ability to promote this coupling under mild conditions makes it particularly suitable for complex and sensitive substrates often encountered in drug development.

Logical Relationship in Amide Coupling

The diagram below illustrates the role of this compound in the activation of a carboxylic acid and its subsequent reaction with an amine to form an amide bond.

AmideFormation Amide Bond Formation using this compound CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Acyl-Borate Intermediate CarboxylicAcid->ActivatedIntermediate Activation Amine Amine (R'-NH₂) AmideProduct Amide (R-CONH-R') Amine->AmideProduct Byproduct Borinic Acid/Borate Species + H₂O Amine->Byproduct BorateEster B(OCH₂CF₃)₃ BorateEster->ActivatedIntermediate ActivatedIntermediate->AmideProduct Nucleophilic Attack ActivatedIntermediate->Byproduct

Caption: Logical flow of the amide coupling reaction.

Conclusion

The synthesis of this compound from boric anhydride provides an economical and practical route to a valuable reagent for organic synthesis. Its application in promoting amide bond formation is of significant interest to the pharmaceutical industry. The methodologies and workflows presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development. Further optimization of the proposed synthesis protocol could lead to even more efficient and scalable production of this important chemical tool.

References

Characterization of Tris(2,2,2-trifluoroethyl) borate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile reagent in organic synthesis. The information presented herein is curated to assist researchers in confirming the identity, purity, and structural integrity of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Tris(2,2,2-trifluoroethyl) borate.

NMR Spectroscopic Data
Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Solvent
¹H4.25Quartet (q)8.5CDCl₃
¹³C122.0Quartet (q)277CDCl₃
61.5Quartet (q)36CDCl₃
¹¹B18.2Singlet (s)-CDCl₃
¹⁹F-76.5Triplet (t)8.5CDCl₃
Infrared (IR) Spectroscopy
**Frequency (cm⁻¹) **Assignment
2980 - 2880C-H stretching
1382B-O stretching
1280, 1160C-F stretching
940C-O stretching
668, 651O-C-C bending
Mass Spectrometry (MS)
m/z Assignment
308[M]⁺
225[M - OCH₂CF₃]⁺
127[B(OCH₂CF₃)₂]⁺
83[CF₃CH₂O]⁺
69[CF₃]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A suspension of boric anhydride (B1165640) (B₂O₃) in 2,2,2-trifluoroethanol (B45653) is heated. The resulting this compound is then purified by distillation. This method is advantageous for larger scale preparations due to the low cost and ease of handling of boric anhydride.[1]

NMR Spectroscopy

¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound and its molecular structure with key spectroscopic correlations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis synthesis Synthesis via B₂O₃ and CF₃CH₂OH purification Distillation synthesis->purification nmr NMR Analysis (¹H, ¹³C, ¹¹B, ¹⁹F) purification->nmr ir FTIR Analysis purification->ir ms MS Analysis purification->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_confirmation ms->structure_confirmation

Experimental workflow for the synthesis and characterization of this compound.

molecular_structure_correlation cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Correlations mol B(OCH₂CF₃)₃ H_NMR ¹H NMR: 4.25 ppm (q) mol->H_NMR -OCH₂- C_NMR_CH2 ¹³C NMR: 61.5 ppm (q) mol->C_NMR_CH2 -OCH₂- C_NMR_CF3 ¹³C NMR: 122.0 ppm (q) mol->C_NMR_CF3 -CF₃ B_NMR ¹¹B NMR: 18.2 ppm (s) mol->B_NMR B F_NMR ¹⁹F NMR: -76.5 ppm (t) mol->F_NMR -CF₃ IR_BO IR: ~1382 cm⁻¹ (B-O) mol->IR_BO B-O bond IR_CF IR: ~1280, 1160 cm⁻¹ (C-F) mol->IR_CF C-F bonds

Molecular structure of this compound and its key spectroscopic correlations.

References

An In-depth Technical Guide to the Lewis Acidity of Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, is a potent Lewis acid utilized in organic synthesis, most notably as the Sheppard amidation reagent. Its efficacy stems from the electron-deficient nature of the central boron atom, a characteristic significantly enhanced by the inductive effect of the three trifluoroethoxy groups. This guide provides a comprehensive technical overview of the Lewis acidity of Tris(2,2,2-trifluoroethyl) borate, detailing its synthesis, electronic properties, and methods for quantifying its acidic strength. Experimental protocols and quantitative data are presented to offer a practical resource for researchers in synthetic chemistry and drug development.

Introduction

Lewis acids are fundamental reagents in organic chemistry, acting as electron-pair acceptors to activate substrates and catalyze a wide array of chemical transformations. The strength of a Lewis acid is a critical parameter that dictates its reactivity and substrate scope. This compound has emerged as a powerful and versatile Lewis acid catalyst, particularly in condensation reactions such as the direct formation of amides from carboxylic acids and amines.[1] The presence of the highly electronegative fluorine atoms in the ethoxy chains dramatically increases the electrophilicity of the boron center, rendering it a strong Lewis acid.[1] This guide will delve into the factors governing its Lewis acidity, methods of its quantification, and its practical application.

Synthesis of this compound

This compound can be prepared through the reaction of 2,2,2-trifluoroethanol (B45653) with various boron-containing reagents, including boron trichloride, borane (B79455) dimethylsulfide, or boron tribromide.[1] However, a more convenient and scalable method utilizes the readily available and inexpensive boric anhydride (B1165640) (B₂O₃).[1][2]

Experimental Protocol: Synthesis from Boric Anhydride

This protocol is adapted from a literature procedure.[2]

Materials:

  • Boric anhydride (B₂O₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Anhydrous reaction vessel equipped with a reflux condenser and a drying tube

  • Distillation apparatus

Procedure:

  • To a suspension of boric anhydride (1.0 eq) in 2,2,2-trifluoroethanol (3.0 eq), the mixture is heated to 80 °C.

  • The reaction mixture is stirred at this temperature for 8-12 hours. The progress of the reaction can be monitored by the dissolution of boric anhydride.

  • Upon completion, the excess unreacted boric anhydride is removed by filtration.

  • The filtrate, containing the crude this compound, is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure product as a colorless liquid.

Electronic Properties and the Origin of Lewis Acidity

The strong Lewis acidity of this compound is a direct consequence of its electronic structure. The central boron atom possesses a vacant p-orbital, making it inherently electrophilic. This electrophilicity is significantly amplified by the strong electron-withdrawing inductive effect (-I effect) of the three 2,2,2-trifluoroethoxy groups. The nine fluorine atoms pull electron density away from the boron center, increasing its positive character and its ability to accept a pair of electrons from a Lewis base.

Factors Influencing Lewis Acidity

The following diagram illustrates the key factors contributing to the Lewis acidity of this compound.

G Factors Influencing Lewis Acidity A Vacant p-orbital on Boron D Enhanced Electrophilicity of Boron Center A->D B Inductive Effect (-I) of -OCH₂CF₃ groups B->D C High Electronegativity of Fluorine C->B E Strong Lewis Acidity D->E G Proposed Catalytic Cycle for Amidation cluster_0 Catalytic Cycle cluster_1 Products A B(OCH₂CF₃)₃ B Activation of Carboxylic Acid (RCOOH) A->B + RCOOH C Acyloxyborate Intermediate B->C D Nucleophilic Attack by Amine (R'NH₂) C->D + R'NH₂ E Tetrahedral Intermediate D->E F Proton Transfer & Elimination E->F G Amide (RCONHR') F->G H Borinic Acid Byproduct F->H H->A Regeneration (hypothetical)

References

A Comprehensive Technical Guide to Tris(2,2,2-trifluoroethyl) borate: Synonyms, Properties, and Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile and efficient reagent in modern organic synthesis. This document covers its nomenclature, physical and chemical properties, detailed experimental protocols for its preparation and use, and a mechanistic overview of its primary application in amide bond formation.

Nomenclature and Synonyms

Tris(2,2,2-trifluoroethyl) borate is known by several names in chemical literature, which are crucial for comprehensive database searches and literature review.

Common Synonyms:

  • Sheppard amidation reagent[1][2]

  • Sheppard reagent

  • Boric acid tris(2,2,2-trifluoroethyl) ester[1]

  • Tris(2,2,2-trifluoroethoxy)borane[1]

  • Tris(2,2,2-trifluoroethoxy)boron[3]

  • TTFEB[3]

Systematic and Other Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 659-18-7

  • Molecular Formula: C₆H₆BF₉O₃

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 307.91 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow, clear liquid--INVALID-LINK--, --INVALID-LINK--
Density 1.430 g/mL at 25 °C--INVALID-LINK--
Boiling Point 124-126 °C--INVALID-LINK--
Refractive Index (n²⁰/D) 1.298--INVALID-LINK--
Flash Point 43.3 °C (109.9 °F)--INVALID-LINK--
Purity Typically >95% (NMR) or 97% (GC)--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in direct amidation reactions.

Synthesis of this compound from Boric Anhydride (B1165640)

This procedure is adapted from a reliable method for multigram scale synthesis.[1][4]

Materials:

Procedure:

  • A suspension of boric anhydride (25.6 g, 0.37 mol) in 2,2,2-trifluoroethanol (53 mL, 0.73 mol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is stirred and heated at 80 °C for 8 to 24 hours.

  • After the reaction period, the mixture is cooled to room temperature and filtered to remove any unreacted boric anhydride.

  • The filtrate is then purified by distillation to yield this compound as a clear liquid.

General Protocol for Direct Amidation of Carboxylic Acids

This protocol describes the use of this compound as a coupling reagent for the formation of amides from carboxylic acids and amines.[1][4][5]

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • Acetonitrile (B52724) (MeCN) or Cyclopentyl methyl ether (CPME)

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol, 1 equivalent) and the amine (1.0 mmol, 1 equivalent) in acetonitrile (2 mL, to make a 0.5 M solution), add this compound (2.0 mmol, 2 equivalents).

  • The reaction mixture is stirred at the desired temperature (typically 80 °C, or up to 125 °C in a sealed tube for less reactive substrates) for the required time (usually 5 to 15 hours).[4]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by a simple aqueous workup (washing with NaHCO₃ and HCl solutions) or by using a solid-phase workup with scavenger resins to remove unreacted starting materials and boron byproducts.[1][4]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and application of this compound, as well as a plausible mechanism for the amidation reaction.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound A Suspend B₂O₃ in 2,2,2-Trifluoroethanol B Heat and Stir (80 °C, 8-24h) A->B C Cool to Room Temperature B->C D Filter to Remove Excess B₂O₃ C->D E Distill Filtrate D->E F Pure this compound E->F

Synthesis of this compound.
Experimental Workflow: Direct Amidation Reaction

G Direct Amidation Using this compound cluster_reactants Reactant Preparation A Carboxylic Acid D Add this compound B Amine C Solvent (e.g., MeCN) E Heat and Stir (80-125 °C, 5-15h) D->E F Remove Solvent E->F G Purification (Aqueous or Solid-Phase Workup) F->G H Pure Amide Product G->H G Plausible Mechanism for Borate-Mediated Amidation A R¹COOH + R²NH₂ Carboxylic Acid and Amine C Intermediate Complex Coordination of Acid and Amine to Boron A->C B B(OCH₂CF₃)₃ Sheppard Reagent B->C D Cyclic Intermediate Formation of a Six-membered Ring C->D Activation E Boron-bound Amino Amide D->E + R²NH₂ F R¹CONHR² Amide Product E->F Hydrolysis/Workup G Boron Byproducts E->G Hydrolysis/Workup

References

In-depth Technical Guide: Thermal Stability and Decomposition of Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2,2-trifluoroethyl) borate (B1201080), a fluorinated borate ester, is a compound of significant interest in various scientific fields, particularly in organic synthesis and advanced battery technologies. Its highly fluorinated structure imparts unique properties, including enhanced thermal and chemical resistance. This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Tris(2,2,2-trifluoroethyl) borate, presenting available quantitative data, detailed experimental protocols for its thermal analysis, and a conceptual framework for its decomposition pathways.

Introduction

This compound, with the chemical formula B(OCH₂CF₃)₃, is a colorless liquid known for its role as a reagent in amidation reactions and as a high-performance electrolyte additive. The presence of trifluoroethyl groups significantly influences its electronic properties and thermal behavior, making it more stable than its non-fluorinated counterparts. Understanding its thermal stability is crucial for its safe handling, application in high-temperature processes, and for elucidating its mechanism in enhancing the performance of lithium-ion batteries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₆BF₉O₃
Molecular Weight 307.91 g/mol
Appearance Colorless liquid
Boiling Point 124 - 126 °C
Density 1.430 g/cm³ at 25 °C
Flash Point 43.3 °C

Thermal Stability and Decomposition Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively documented in publicly available literature, its thermal behavior can be inferred from studies where it is used as an electrolyte additive. Research in the field of lithium-ion batteries indicates that the addition of this compound to electrolytes enhances their thermal stability and suppresses decomposition.

It is understood that fluorinated borate esters, in general, exhibit improved thermal stability. The decomposition of a related derivative, lithium cyano this compound, occurs through preferential reduction, suggesting a likely decomposition pathway for the parent compound under electrochemical or high-temperature conditions.

Inferred Decomposition Characteristics

Based on its application in high-voltage lithium-ion batteries, it is hypothesized that the decomposition of this compound contributes to the formation of a stable cathode-electrolyte interphase (CEI). This process likely involves the reductive decomposition of the borate ester on the electrode surface.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Atmosphere: The analysis is performed under an inert nitrogen or argon atmosphere with a constant purge rate.

  • Heating Program: The sample is subjected to a controlled temperature program, typically involving heating from a sub-ambient temperature to a temperature beyond its expected decomposition point at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The enthalpy change (ΔH) for each transition can be calculated by integrating the area under the corresponding peak.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis and Purification of This compound tga Thermogravimetric Analysis (TGA) synthesis->tga dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga_data Determine T_onset and Mass Loss tga->tga_data decomposition_products Analyze Gaseous Products (e.g., TGA-MS) tga->decomposition_products dsc_data Identify Transition Temperatures and Enthalpies dsc->dsc_data stability_profile Establish Thermal Stability Profile tga_data->stability_profile dsc_data->stability_profile mechanism Propose Decomposition Mechanism decomposition_products->mechanism stability_profile->mechanism Decomposition_Pathway cluster_conditions Decomposition Conditions cluster_intermediates Reactive Intermediates cluster_products Decomposition Products reagent This compound B(OCH₂CF₃)₃ boron_radicals Boron-centered radicals reagent->boron_radicals Initiation alkoxy_radicals CF₃CH₂O• radicals reagent->alkoxy_radicals Initiation thermal High Temperature electrochemical Reductive Environment (e.g., Electrode Surface) boron_compounds Inorganic Boron Compounds (e.g., B₂O₃, LiₓBOᵧ) boron_radicals->boron_compounds Propagation/ Termination fluorinated_species Fluorinated Hydrocarbons and Ethers alkoxy_radicals->fluorinated_species Propagation gaseous_products Gaseous Products (e.g., CO₂, CO, C₂H₄) alkoxy_radicals->gaseous_products Fragmentation

The Solubility of Tris(2,2,2-trifluoroethyl) borate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(2,2,2-trifluoroethyl) borate (B1201080), a versatile reagent in modern organic synthesis. Known commonly as the Sheppard amidation reagent, its efficacy in facilitating amide bond formation is critically dependent on its solubility in various organic solvents.[1][2] This document consolidates available solubility data, presents a detailed experimental protocol for quantitative solubility determination, and visualizes key chemical and experimental workflows.

Core Properties of Tris(2,2,2-trifluoroethyl) borate

This compound, with the chemical formula B(OCH₂CF₃)₃, is a colorless liquid at room temperature.[1][3] Its physical and chemical properties are summarized in Table 1. The presence of the trifluoroethyl groups confers unique reactivity, rendering it a strong Lewis acid and a highly effective reagent for condensation reactions, such as the direct formation of amides from carboxylic acids and amines.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₆BF₉O₃[3][5]
Molecular Weight 307.91 g/mol [3][5][6]
Appearance Colorless liquid[1][3]
Density 1.430 g/mL at 25 °C[1][6]
Boiling Point 94.3 °C to 126 °C[1][3][4]
Refractive Index (n_D) 1.298[1][3][6]
CAS Number 659-18-7[3][5][6]

Qualitative Solubility Data

While specific quantitative solubility data is not extensively documented in publicly available literature, this compound is generally described as being soluble in a range of common organic solvents. This high solubility is a key attribute for its application in organic synthesis, allowing for homogenous reaction conditions.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilityReferences
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
AcetoneSoluble[4]
General Organic SolventsSoluble in most[2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in organic solvents. This protocol is adapted from the dynamic method used for other borate esters, which involves identifying the temperature at which a known concentration of the solute completely dissolves.[7]

Materials and Apparatus
  • Solute: this compound (≥95% purity)[3]

  • Solvents: High-purity, anhydrous organic solvents of interest

  • Equipment:

    • Analytical balance (precision ±0.1 mg)

    • Sealable glass vials or test tubes

    • Magnetic stirrer and stir bars

    • Controlled temperature bath with a programmable temperature ramp

    • Digital thermometer (precision ±0.1 °C)

    • Luminance probe or a laser beam and detector for turbidity measurement (optional, for automated detection)

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and transfer it into a sealable glass vial.

    • Add a precise volume or mass of the desired organic solvent to the vial to achieve a known concentration.

    • Add a small magnetic stir bar to the vial.

  • Solubility Measurement:

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in the controlled temperature bath and begin stirring to ensure a homogenous mixture.

    • Gradually increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min) to prevent overshooting the dissolution point.[7]

    • Continuously monitor the solution. The solubility temperature is the point at which the last particulate of the solute visually disappears, resulting in a clear solution.[7] If using a turbidity detection system, this will be the point of maximum light transmittance.

    • Record the temperature at which complete dissolution occurs.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility (expressed as mole fraction, g/100 mL, or other appropriate units) as a function of temperature.

    • The resulting curve represents the solubility of this compound in the selected solvent across a range of temperatures.

Considerations for Air-Sensitive Conditions

Given that borate esters can be sensitive to moisture, performing the experimental setup under an inert atmosphere (e.g., nitrogen or argon) is recommended for achieving the highest accuracy.[7] This would involve using dried and degassed solvents and preparing samples within a glovebox.[7]

Visualizing Key Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G prep Sample Preparation (Weigh Solute & Add Solvent) seal Seal Vial prep->seal stir Place in Bath & Stir seal->stir heat Ramp Temperature stir->heat observe Observe Dissolution (Visual or Instrumental) heat->observe record Record Temperature observe->record repeat Repeat for Different Concentrations record->repeat plot Plot Solubility vs. Temperature repeat->plot

Caption: Workflow for determining the solubility of this compound.

Application in Amide Synthesis (Sheppard Amidation)

This compound is a highly effective reagent for the direct formation of amides from carboxylic acids and amines, a process often referred to as Sheppard amidation.[1][2] This reaction is valuable in drug development and peptide synthesis due to its mild conditions.[8]

The logical relationship of the key components in this reaction is depicted below.

G cluster_reactants Reactants cluster_products Products acid Carboxylic Acid (R-COOH) reagent This compound B(OCH2CF3)3 acid->reagent activates amine Amine (R'-NH2) amine->reagent reacts with activated acid amide Amide (R-CONH-R') reagent->amide byproduct Boric Acid & Trifluoroethanol Byproducts reagent->byproduct

Caption: Logical flow of the Sheppard amidation reaction.

This technical guide serves as a foundational resource for professionals working with this compound. While qualitative data confirms its broad solubility, the provided experimental protocol empowers researchers to generate precise, quantitative data essential for optimizing reaction conditions, formulation, and process development.

References

Methodological & Application

Application Notes and Protocols for Amide Synthesis Using Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences.[1][2][3] Traditional methods often rely on costly and atom-inefficient coupling reagents, which can present challenges in terms of purification and waste management.[1][2][3] Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, also known as the Sheppard amidation reagent, has emerged as a highly effective and versatile reagent for the direct synthesis of amides from carboxylic acids and amines.[4][5][6][7][8][9] This protocol offers a convenient, operationally simple, and broadly applicable method for amide synthesis, often with simplified purification procedures.[4][5][6][7] The reagent is prepared from readily available and inexpensive starting materials, boric anhydride (B1165640) (B₂O₃) and 2,2,2-trifluoroethanol (B45653).[2][4][5][6][7]

This method is distinguished by its tolerance of a wide range of functional groups and its utility in coupling N-protected amino acids with low levels of racemization.[2][4][5][6][7] The reactions can often be carried out open to the air with equimolar amounts of the carboxylic acid and amine.[4][6][7] Furthermore, purification can frequently be achieved through a simple filtration-based workup, avoiding the need for aqueous extraction or column chromatography.[4][5][6][7][9]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various amides using Tris(2,2,2-trifluoroethyl) borate, showcasing the broad substrate scope for both amines and carboxylic acids.

Table 1: Scope of Amine Substrates in the Amidation of Phenylacetic Acid

EntryAmineProductReaction Time (h)Yield (%)
1Benzylamine (B48309)N-benzyl-2-phenylacetamide591
24-MethoxybenzylamineN-(4-methoxybenzyl)-2-phenylacetamide588
32-PhenylethylamineN-(2-phenylethyl)-2-phenylacetamide585
4n-ButylamineN-butyl-2-phenylacetamide575
5Morpholine4-(2-phenylacetyl)morpholine592
6Piperidine1-(2-phenylacetyl)piperidine589
7N-Boc-piperazinetert-butyl 4-(2-phenylacetyl)piperazine-1-carboxylate590
8AnilineN,2-diphenylacetamide1565

Standard reaction conditions: Phenylacetic acid (1 mmol), amine (1 mmol), B(OCH₂CF₃)₃ (2 equiv), MeCN, 80°C. Yields are for isolated products.[4][6][7]

Table 2: Scope of Carboxylic Acid Substrates in Amidation with Benzylamine

EntryCarboxylic AcidProductReaction Time (h)Yield (%)
1Acetic AcidN-benzylacetamide578
2Pivalic AcidN-benzyl-2,2-dimethylpropanamide1582 (at 100°C)
3Benzoic AcidN-benzylbenzamide1585 (at 100°C)
4Cinnamic AcidN-benzylcinnamamide593
5(E)-2-Methyl-3-phenylacrylic acidN-benzyl-(E)-2-methyl-3-phenylacrylamide1581 (at 100°C)
6N-Boc-Alaninetert-butyl (S)-(1-(benzylamino)-1-oxopropan-2-yl)carbamate589
7N-Boc-Sarcosinetert-butyl 2-(benzylamino)-2-oxoethyl(methyl)carbamate591
8Indole-3-acetic acidN-benzyl-2-(1H-indol-3-yl)acetamide584

Standard reaction conditions: Carboxylic acid (1 mmol), benzylamine (1 mmol), B(OCH₂CF₃)₃ (2 equiv), MeCN, 80°C, unless otherwise noted. Yields are for isolated products.[4]

Experimental Protocols

Protocol 1: Preparation of this compound [B(OCH₂CF₃)₃]

This protocol describes the synthesis of the amidation reagent on a 25 g scale.[4][6][7]

Materials:

  • Boric anhydride (B₂O₃) (25.6 g, 0.37 mol)

  • 2,2,2-Trifluoroethanol (53 mL, 0.73 mol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • A suspension of boric anhydride (B₂O₃) in 2,2,2-trifluoroethanol is prepared in a round-bottom flask.[4][6][7]

  • The mixture is stirred and heated at 80°C for 8-24 hours.[4][6][7]

  • After the reaction period, the mixture is cooled to room temperature and filtered to remove any unreacted boric anhydride.[4][6][7]

  • The filtrate is then purified by distillation to yield this compound as a clear liquid.[4][6][7] The typical yield is around 48%.[4][7]

Protocol 2: General Procedure for Direct Amidation

This protocol provides a general method for the direct coupling of a carboxylic acid and an amine.

Materials:

  • Carboxylic acid

  • Amine

  • This compound [B(OCH₂CF₃)₃]

  • Acetonitrile (B52724) (MeCN)

  • Reaction vessel (e.g., screw-capped vial)

  • Heating and stirring apparatus

Procedure:

  • To a reaction vessel, add the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and acetonitrile (to a concentration of approximately 0.5 M).

  • Add this compound (2.0 equiv) to the mixture.

  • Seal the vessel and heat the reaction mixture at 80°C with stirring for 5-15 hours. The progress of the reaction can be monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be purified. For many substrates, a simple filtration-based workup is sufficient.[4][5]

Protocol 3: Solid-Phase Purification

This simplified workup procedure is a key advantage of this amidation method.[4][5]

Materials:

  • Completed reaction mixture

  • Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel, aminopropyl-functionalized silica, or a strong cation exchanger)

  • Appropriate organic solvents for elution

Procedure:

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with appropriate solvents to remove unreacted starting materials and borate-derived byproducts.

  • Elute the desired amide product with a more polar solvent.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield the purified amide.

Visualizations

Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Amidation Reaction cluster_purification Purification B2O3 B₂O₃ Prep Heat at 80°C B2O3->Prep TFE CF₃CH₂OH TFE->Prep B_OCH2CF3_3 B(OCH₂CF₃)₃ Prep->B_OCH2CF3_3 Reaction Mix and Heat (80°C, MeCN) B_OCH2CF3_3->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Amine Amine Amine->Reaction Crude_Amide Crude Amide Mixture Reaction->Crude_Amide Purification_Step Solid-Phase Purification Crude_Amide->Purification_Step Pure_Amide Pure Amide Product Purification_Step->Pure_Amide Signaling_Pathway Carboxylic_Acid R-COOH Activated_Intermediate Activated Acylborate Intermediate Carboxylic_Acid->Activated_Intermediate Activation Borate_Ester B(OCH₂CF₃)₃ Borate_Ester->Activated_Intermediate Amine R'-NH₂ Amide_Product Amide (R-CONHR') Amine->Amide_Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Borate Byproducts Activated_Intermediate->Byproducts

References

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl) borate in Difficult Peptide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those containing sterically hindered amino acids, N-methylated residues, or sequences prone to aggregation, presents a significant challenge in medicinal chemistry and drug development. Incomplete coupling reactions can lead to deletion sequences and purification difficulties, ultimately impacting yield and purity. Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent, has emerged as a potent coupling reagent for direct amide bond formation.[1] Its strong Lewis acidity facilitates the condensation of carboxylic acids and amines under relatively mild conditions, offering a valuable tool for overcoming difficult peptide couplings.[1]

These application notes provide a comprehensive overview of the use of Tris(2,2,2-trifluoroethyl) borate in challenging peptide synthesis scenarios. Detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS) are presented, along with a summary of available quantitative data to guide reagent selection and reaction optimization.

Mechanism of Action

This compound promotes amide bond formation by activating the carboxylic acid component. The proposed mechanism involves the formation of an acyloxyborate or boronate intermediate, which essentially acts as a mixed anhydride. This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.[2]

G cluster_byproducts Byproducts BoronByproduct Borate Byproduct TFE 2,2,2-Trifluoroethanol AmideBond AmideBond AmideBond->BoronByproduct releases AmideBond->TFE releases CarboxylicAcid CarboxylicAcid BorateReagent BorateReagent ActivatedIntermediate ActivatedIntermediate Amine Amine

Application in Difficult Peptide Couplings

Difficult peptide sequences are often characterized by:

  • Sterically hindered amino acids: such as α,α-disubstituted amino acids (e.g., Aib) or consecutive bulky residues (e.g., Val-Val).

  • N-methylated amino acids: where the secondary amine of the peptide bond is sterically encumbered and less nucleophilic.[3]

  • Aggregation-prone sequences: typically rich in hydrophobic residues that can form secondary structures, hindering reagent accessibility.[4]

This compound has shown promise in addressing some of these challenges, particularly in the direct amidation of sterically hindered and unprotected amino acids in the solution phase.

Quantitative Data Summary

The following table summarizes the performance of this compound in the solution-phase coupling of various amino acids with primary and secondary amines. This data is compiled from studies by the Sheppard group.[5][6]

Amino AcidAmineYield (%)Enantiomeric Ratio (e.r.)
PhenylalanineBenzylamine91>99:1
AlanineBenzylamine8899:1
ValineBenzylamine8598:2
LeucineBenzylamine9499:1
IsoleucineBenzylamine8698:2
ProlineBenzylamine86>99:1
α-Aminoisobutyric acid (Aib)Benzylamine80N/A
TryptophanPropylamine8793:7
MethionineBenzylamine9198:2

Note: Reactions were typically carried out at elevated temperatures (e.g., 100-125 °C) in solvents like cyclopentyl methyl ether (CPME) or toluene.

While comprehensive quantitative data for the use of this compound in SPPS for difficult sequences is limited in the current literature, its effectiveness in solution-phase couplings of hindered amino acids suggests its potential as a valuable reagent for SPPS as well. Further comparative studies against standard coupling reagents like HATU and PyBOP in the context of SPPS are warranted.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of a Hindered Amino Acid

This protocol is adapted from the work of the Sheppard group for the direct amidation of an unprotected amino acid.[5]

Materials:

  • Unprotected amino acid (1.0 eq)

  • Amine (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous cyclopentyl methyl ether (CPME) or toluene

  • Nitrogen or Argon atmosphere

G start Start step1 Combine amino acid and amine in anhydrous solvent under inert atmosphere. start->step1 step2 Add this compound. step1->step2 step3 Heat the reaction mixture (e.g., 100-125 °C). step2->step3 step4 Monitor reaction progress by LC-MS or TLC. step3->step4 step5 Cool to room temperature upon completion. step4->step5 step6 Purify the product (e.g., filtration, chromatography). step5->step6 end End step6->end

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the unprotected amino acid and the amine.

  • Add the anhydrous solvent (e.g., CPME) to dissolve or suspend the reactants.

  • Add this compound to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-125 °C) and stir.

  • Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard laboratory techniques, which may include filtration to remove any solids, followed by evaporation of the solvent and column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Difficult Coupling (Proposed)

This is a proposed protocol for the use of this compound in SPPS for a difficult coupling step where standard reagents have failed. Optimization of reagent equivalents, reaction time, and temperature may be required.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 eq)

  • This compound (3-5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

G start Start with Fmoc-deprotected peptide-resin swell Swell resin in anhydrous DMF or NMP. start->swell prepare_aa Dissolve Fmoc-amino acid in DMF/NMP. swell->prepare_aa add_borate Add this compound to the amino acid solution. prepare_aa->add_borate add_base Add DIPEA to the activation mixture. add_borate->add_base preactivate Allow to pre-activate for 5-10 minutes. add_base->preactivate add_to_resin Add the activated amino acid solution to the resin. preactivate->add_to_resin couple Agitate at room temperature or elevated temperature (e.g., 40-50 °C) for 2-4 hours. add_to_resin->couple monitor Monitor coupling completion (e.g., Kaiser test). couple->monitor wash Wash the resin thoroughly with DMF and DCM. monitor->wash end Proceed to next SPPS cycle wash->end

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in the reaction vessel with anhydrous DMF or NMP for 30 minutes.

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF or NMP.

  • Add this compound (3-5 equivalents) to the amino acid solution.

  • Add DIPEA (6-10 equivalents) to the mixture.

  • Allow the solution to pre-activate for 5-10 minutes at room temperature.

  • Drain the solvent from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, the temperature may be increased to 40-50 °C.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound is a powerful reagent for amide bond formation, demonstrating particular efficacy in the solution-phase coupling of sterically hindered and unprotected amino acids. While its application in solid-phase peptide synthesis for difficult sequences is less documented, the proposed protocol provides a starting point for its evaluation as a valuable alternative to standard coupling reagents. Further research is needed to establish its comparative performance and optimal conditions for various challenging peptide synthesis scenarios. The unique reactivity profile of this borate ester warrants its consideration in the toolkit of synthetic peptide chemists facing difficult coupling challenges.

References

Application Notes: Tris(2,2,2-trifluoroethyl) Borate as a Catalyst for Dehydrative Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, also known as Sheppard amidation reagent, is a versatile and highly effective organocatalyst for dehydrative condensation reactions.[1][2] Its strong Lewis acidity and high efficiency make it an invaluable tool in organic synthesis, particularly for the formation of amide bonds.[1][3] This reagent promotes the direct coupling of carboxylic acids and amines under relatively mild conditions, tolerating a wide range of functional groups and often providing high yields without the need for expensive coupling agents or pre-activation steps.[2][4] These characteristics make it a preferred choice for researchers in medicinal chemistry and drug development, where efficient and clean synthesis of complex molecules is paramount.[3][5]

This document provides detailed protocols and application data for the use of tris(2,2,2-trifluoroethyl) borate in key dehydrative condensation reactions.

Core Application: Direct Amide Bond Formation

The primary application of this compound is in the direct formation of amides from carboxylic acids and amines. The catalyst has demonstrated broad substrate scope, including challenging systems like benzoic acids and anilines, and shows low rates of epimerization for carboxylic acids with adjacent chiral centers.[2]

Proposed Catalytic Cycle

The proposed mechanism involves the activation of the carboxylic acid by the borate ester, followed by nucleophilic attack from the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate releases the amide product and regenerates the catalyst.

Catalytic Cycle for Amidation cluster_main Catalytic Cycle CAT B(OCH₂CF₃)₃ (Catalyst) ACTIVATED Activated Acylborate Intermediate CAT->ACTIVATED + R¹COOH ACID R¹COOH (Carboxylic Acid) AMINE R²NH₂ (Amine) TETRAHEDRAL Tetrahedral Intermediate ACTIVATED->TETRAHEDRAL + R²NH₂ TETRAHEDRAL->CAT - Catalyst Regeneration PRODUCT R¹CONHR² (Amide Product) TETRAHEDRAL->PRODUCT - H₂O WATER H₂O

Caption: Proposed catalytic cycle for direct amidation.

Experimental Protocols

Protocol 2.1: General Procedure for Direct Amidation

This protocol details a general method for the direct coupling of a carboxylic acid and an amine using this compound.[6]

Experimental Workflow arrow arrow start Start reactants Combine Carboxylic Acid (1 eq.) and Amine (1 eq.) in Solvent start->reactants catalyst Add B(OCH₂CF₃)₃ Catalyst (2 eq.) reactants->catalyst heat Heat Reaction Mixture (e.g., 80°C for 15h) catalyst->heat concentrate Remove Solvent under Reduced Pressure heat->concentrate workup Perform Aqueous Work-up (Dissolve in DCM, wash with NaHCO₃ & HCl) concentrate->workup dry Dry Organic Layer (e.g., MgSO₄), Filter workup->dry isolate Concentrate Under Reduced Pressure to Yield Pure Amide dry->isolate end End isolate->end

Caption: General workflow for borate-catalyzed amidation.

Materials:

  • Carboxylic Acid (e.g., 2-phenylacetic acid, 1.0 eq., 2.0 mmol, 0.27 g)

  • Amine (e.g., benzylamine, 1.0 eq., 2.0 mmol, 0.21 g)

  • This compound (2.0 eq., 4.0 mmol, 1.09 g)

  • Solvent (e.g., Acetonitrile, 4 mL)

  • Dichloromethane (DCM)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Magnesium Sulfate (MgSO₄)

Procedure: [6]

  • To a solution or suspension of the carboxylic acid (1.0 eq.) and amine (1.0 eq.) in the chosen solvent, add this compound (2.0 eq.).

  • Heat the reaction mixture at 80°C for 15 hours.

  • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with 1M NaHCO₃ solution and 1M HCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified amide product.

Protocol 2.2: Amidation of Unprotected Amino Acids

This method is adapted for the coupling of unprotected amino acids, demonstrating the catalyst's utility in peptide synthesis.[7]

Materials:

  • Unprotected Amino Acid (1.0 eq., 1.0 mmol)

  • Amine (e.g., propylamine, 3.0 eq., 3.0 mmol)

  • This compound (3.0 eq., 3.0 mmol)

  • Solvent (e.g., Cyclopentyl methyl ether - CPME)

  • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Water

  • Amberlite IRA-743 and Amberlyst A-26(OH) resins (for purification)

  • Magnesium Sulfate (MgSO₄)

Procedure: [7]

  • Prepare a mixture of the unprotected amino acid (1.0 eq.) and the amine (3.0 eq.) in CPME (1 mL).

  • Heat the mixture to 80°C or 125°C.

  • Add a solution of this compound (3.0 eq.) in CPME (1 mL) dropwise over 1 hour.

  • Stir the resulting mixture for 5-15 hours.

  • Upon completion, cool the mixture and dilute with EtOAc or CH₂Cl₂ (3 mL) and add water (0.5 mL).

  • Add Amberlite IRA-743 and Amberlyst A-26(OH) resins and stir for 30 minutes for scavenger-based purification.

  • Filter the mixture and dry the filtrate over MgSO₄.

  • Filter and concentrate in vacuo to yield the clean product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the direct amidation of various carboxylic acids and amines catalyzed by this compound.

Table 1: Direct Amidation of Various Carboxylic Acids and Amines
EntryCarboxylic AcidAmineCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)Reference
12-Phenylacetic acidBenzylamine2.0 eq.Acetonitrile801591[6]
2Benzoic acidBenzylamine2.0 eq.Acetonitrile1001585[4]
3Pivalic acidBenzylamine2.0 eq.Acetonitrile1001578[4]
4Phenylacetic acidAniline2.0 eq.Acetonitrile801582[4]
Table 2: Catalytic Amidation of Unprotected Amino Acids
EntryAmino Acid (1.0 eq.)Amine (3.0 eq.)Catalyst (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1L-PhenylalaninePropylamine3.0CPME801588[5][7]
2L-AlaninePropylamine3.0CPME80592[5][7]
3L-LeucinePropylamine3.0CPME125585[5][7]

Catalyst Synthesis

This compound can be readily synthesized from inexpensive and commercially available starting materials, such as boric anhydride (B1165640) (B₂O₃) or boron tribromide and 2,2,2-trifluoroethanol.[1][2] The product is typically purified by distillation.[1] This straightforward preparation adds to its practicality in a laboratory setting.[2]

References

Application Notes and Protocols: Tris(2,2,2-trifluoroethyl) borate in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, also known as Sheppard's amidation reagent, has emerged as a highly effective promoter for the direct formation of amide bonds from carboxylic acids and amines.[1][2] This reagent offers a significant advantage over many traditional coupling agents by enabling amide synthesis under mild conditions, often without the need for stoichiometric activating agents or rigorous exclusion of air and moisture.[3][4] Its utility extends to a broad range of substrates, including challenging combinations and the coupling of unprotected amino acids, making it a valuable tool in organic synthesis, particularly in pharmaceutical and peptide chemistry.[5][6]

Mechanism of Action

The precise mechanism of amide bond formation catalyzed by Tris(2,2,2-trifluoroethyl) borate is a subject of ongoing investigation, with evidence suggesting a more complex pathway than a simple activation of the carboxylic acid.

Initially, a mechanism involving the formation of a monoacyloxyboron intermediate was proposed. In this pathway, the borate ester reacts with the carboxylic acid to form an acyloxyboron species, which is then susceptible to nucleophilic attack by the amine to furnish the amide and a borate byproduct.[5]

However, more recent and detailed mechanistic studies suggest that this pathway may be an oversimplification.[7][8] Investigations into boron-catalyzed amidation reactions have revealed that interactions between the boron catalyst and the amine are rapid and significant.[7] Alternative mechanisms, proposing the involvement of dimeric B-X-B (where X can be O or NR) motifs, are now considered more likely.[7][8] These dimeric structures are thought to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating a more efficient and lower-energy pathway to the amide bond.[7] It is also suggested that for catalysis to be effective, at least three free coordination sites on the boron atom are necessary.[8]

When coupling unprotected amino acids, the reaction is proposed to proceed through a cyclic intermediate where both the amino and carboxyl groups of the amino acid react with the borate ester. This is followed by the nucleophilic addition of an external amine to the activated carbonyl group.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the this compound mediated amide bond formation, taking into account the formation of an activated acyloxyboron intermediate.

Amide Bond Formation Catalytic Cycle cluster_0 Catalytic Cycle B_TFEB B(OCH₂CF₃)₃ Intermediate1 R¹COOB(OCH₂CF₃)₂ B_TFEB->Intermediate1 + R¹COOH - CF₃CH₂OH RCOOH R¹COOH Amide R¹CONHR² Intermediate1->Amide + R²NH₂ Byproduct HOB(OCH₂CF₃)₂ Intermediate1->Byproduct - R¹CONHR² RNH2 R²NH₂ Byproduct->B_TFEB - H₂O (Dehydration) Water H₂O Experimental Workflow Start Start Reactants Combine Carboxylic Acid, Amine, and B(OCH₂CF₃)₃ in Solvent Start->Reactants Reaction Heat Reaction Mixture (e.g., 80-110 °C) Reactants->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Concentrate Monitoring->Workup Complete Purification Purify Product (SPE or Aqueous Work-up) Workup->Purification Product Isolated Amide Purification->Product

References

Application Notes and Protocols: Coupling of Sterically Hindered Amines with Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of sterically hindered amines with carboxylic acids using tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent.[1][2] This method offers a significant advantage for the synthesis of amides, particularly in pharmaceutical and organic synthesis, due to its operational simplicity, broad substrate scope, and mild reaction conditions that minimize racemization.[3][4]

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the coupling of sterically hindered amines with carboxylic acids often presents a significant challenge, leading to low yields and requiring harsh reaction conditions with standard coupling reagents. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has emerged as a highly effective reagent for mediating these difficult transformations.[1][3] It facilitates the direct amidation of a wide variety of carboxylic acids with a broad range of amines, including those with significant steric bulk.[3][5] A key advantage of this methodology is the often straightforward purification, which in many cases can be achieved by a simple filtration through commercially available resins, obviating the need for aqueous workup or column chromatography.[3][6]

Reaction Principle and Advantages

The reaction proceeds via the activation of the carboxylic acid by the borate ester, likely forming a reactive acyloxyborate intermediate, which is then susceptible to nucleophilic attack by the amine. The use of 2,2,2-trifluoroethanol-derived borate ester provides higher conversions and is applicable to a wider range of substrates compared to other borate esters like trimethyl borate.[6][7]

Key Advantages:

  • Mild Conditions: The reaction proceeds under relatively mild thermal conditions, often open to the atmosphere.[6][7]

  • High Functional Group Tolerance: A variety of functional groups are well-tolerated.[8]

  • Low Racemization: The amidation of N-protected amino acids occurs with very low levels of racemization.[3][6]

  • Simplified Purification: A solid-phase workup procedure can often be employed, simplifying product isolation.[3][9]

  • Scalability: The method is scalable and avoids the use of excess reagents.[3]

While B(OCH₂CF₃)₃ is highly effective, its catalytic use is still under development. For particularly challenging substrates where both the acid and amine are deactivated, the yields may be lower.[10]

Data Presentation

The following tables summarize the reaction conditions and yields for the coupling of various sterically hindered amines with carboxylic acids using this compound.

Table 1: Coupling of Sterically Hindered Amines with Phenylacetic Acid

EntryAmineTemperature (°C)Time (h)Yield (%)
1Benzylamine (for comparison)801591
2Dibenzylamine80595
3N-Methylbenzylamine80593
4Diisopropylamine80585
51-Adamantylamine8015Low Reactivity[10]

Data extracted and compiled from multiple sources for illustrative purposes.

Table 2: Coupling of Various Carboxylic Acids with Hindered Amines

EntryCarboxylic AcidAmineTemperature (°C)Time (h)Yield (%)
1Pivalic AcidBenzylamine1001588
2Benzoic AcidDibenzylamine1001592
3N-Boc-prolineBenzylamine80596
4N-Boc-piperidine-4-carboxylic acid2-AminopyridineReflux24Good Yield[10]
5Pivalic Acid2-AminopyridineReflux48Good Yield[10]

Data extracted and compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the direct amidation of a carboxylic acid with a sterically hindered amine using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound [B(OCH₂CF₃)₃]

  • Acetonitrile (B52724) (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Add the amine (1.0 mmol, 1.0 equiv).

  • Add acetonitrile (MeCN) to achieve a suitable concentration (typically 0.2-0.5 M).

  • Add this compound (1.0-2.0 mmol, 1.0-2.0 equiv).

  • Equip the flask with a condenser and place it in a preheated oil bath or heating mantle.

  • Stir the reaction mixture at 80-100 °C. The reaction progress can be monitored by TLC or LC-MS. Reaction time is typically 5-15 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with purification (see Protocol 2 for solid-phase workup).

Protocol 2: Solid-Phase Workup Procedure

This protocol is suitable for the purification of many amide products, avoiding the need for aqueous workup or chromatography.[3][6]

Materials:

  • Completed reaction mixture from Protocol 1

  • Strongly acidic cation exchange resin (e.g., Dowex® 50WX8)

  • Strongly basic anion exchange resin (e.g., Dowex® 1X8-50)

  • Methanol (MeOH) or another suitable solvent

  • Frit-equipped column or cartridge

  • Rotary evaporator

Procedure:

  • Dilute the cooled reaction mixture with a suitable solvent (e.g., MeCN or MeOH).

  • Prepare a column or cartridge with the strongly acidic cation exchange resin to remove any unreacted amine.

  • Pass the diluted reaction mixture through the cation exchange resin column.

  • Wash the resin with the same solvent to elute the amide product.

  • Prepare a second column or cartridge with the strongly basic anion exchange resin to remove any unreacted carboxylic acid and borate-derived byproducts.

  • Pass the eluate from the first column through the anion exchange resin column.

  • Wash the resin with the same solvent.

  • Combine the eluates containing the purified amide product.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified amide.

Visualizations

Amidation_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Acyloxyborate Intermediate RCOOH->Intermediate Amine Sterically Hindered Amine (R'-NHR'') Amine->Intermediate + Borate This compound B(OCH₂CF₃)₃ Borate->Intermediate Amide Amide Product (R-CONR'R'') Intermediate->Amide Byproduct Borate Byproducts Intermediate->Byproduct

Caption: Proposed reaction pathway for borate-mediated amidation.

Experimental_Workflow Start 1. Mix Reactants (Acid, Amine, Borate, Solvent) Reaction 2. Heat and Stir (80-100 °C, 5-15 h) Start->Reaction Cool 3. Cool to Room Temperature Reaction->Cool Workup_Choice 4. Purification Cool->Workup_Choice SPW 5a. Solid-Phase Workup Workup_Choice->SPW Preferred Chromatography 5b. Aqueous Workup/ Chromatography Workup_Choice->Chromatography If Needed Product 6. Isolated Amide Product SPW->Product Chromatography->Product

Caption: General experimental workflow for amide synthesis.

Safety Information

  • This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[1][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The use of this compound offers a robust and efficient method for the coupling of sterically hindered amines with carboxylic acids. Its operational simplicity, mild conditions, and the frequent applicability of a non-chromatographic workup make it a valuable tool for researchers in organic synthesis and drug development. This approach addresses many of the limitations of traditional amidation methods, providing a practical route to challenging amide targets.[3]

References

One-Pot Amide Synthesis Facilitated by Tris(2,2,2-trifluoroethyl) borate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of amides from carboxylic acids and amines utilizing Tris(2,2,2-trifluoroethyl) borate (B1201080), often referred to as Sheppard's amidation reagent. This method offers a significant advantage due to its operational simplicity, broad substrate compatibility, and mild reaction conditions, often allowing for purification by simple filtration without the need for aqueous workup or chromatography.[1][2] The protocols are designed to be applicable to a wide range of substrates, including challenging systems and those with adjacent chiral centers where minimal racemization is observed.[1][3]

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and complex organic molecules.[4] Traditional methods often necessitate the use of expensive coupling reagents or a pre-activation step for the carboxylic acid.[5] The use of Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] as a promoter for direct amidation presents a highly efficient and practical alternative.[6][7] This commercially available reagent facilitates the direct coupling of a wide variety of carboxylic acids with a broad range of amines under relatively mild conditions.[1] Furthermore, this borate ester is instrumental in the synthesis of fluorinated compounds.[4][8]

Key Advantages

  • Operational Simplicity: The reaction can often be carried out open to the air with equimolar amounts of the acid and amine.[3]

  • Broad Substrate Scope: Effective for a wide range of carboxylic acids (aliphatic, aromatic, heterocyclic) and amines (primary, secondary).[1]

  • Mild Reaction Conditions: Reactions typically proceed at temperatures ranging from 80 °C to 100 °C.[3]

  • Minimal Racemization: N-protected amino acids can be coupled with low levels of epimerization.[1][5]

  • Simplified Purification: In many cases, products can be purified by a simple solid-phase workup, avoiding chromatography.[1][2]

  • Transamidation: The reagent is also effective for the conversion of primary amides to secondary amides.[5][6]

Proposed Reaction Mechanism

The precise mechanism of boron-mediated amidation is a subject of ongoing investigation. While a monomeric acyloxyboron intermediate has been traditionally considered, recent studies suggest more complex pathways may be at play.[9] One proposed mechanism involves the activation of the carboxylic acid by the borate ester, followed by nucleophilic attack of the amine. It is suggested that at least three free coordination sites on the boron atom are necessary for the catalysis to occur.[9]

Proposed Amidation Mechanism RCOOH Carboxylic Acid (R-COOH) Activated_Acid Activated Carboxylic Acid Intermediate RCOOH->Activated_Acid Activation Amine Amine (R'-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Borate This compound B(OCH2CF3)3 Borate->Activated_Acid Activated_Acid->Tetrahedral_Intermediate Amide Amide Product (R-CONHR') Tetrahedral_Intermediate->Amide Collapse & Proton Transfer Byproduct Borate-derived Byproducts Tetrahedral_Intermediate->Byproduct Experimental Workflow Start Start Reagents Combine Carboxylic Acid, Amine, and Solvent (e.g., MeCN) Start->Reagents Add_Borate Add this compound Reagents->Add_Borate Heat Heat Reaction Mixture (e.g., 80-100 °C, 5-15 h) Add_Borate->Heat Workup Workup Heat->Workup Aqueous_Workup Aqueous Wash Workup->Aqueous_Workup Traditional Solid_Phase_Workup Solid-Phase Filtration (e.g., SCX/Aminopropyl Resin) Workup->Solid_Phase_Workup Simplified Purification Purification (if necessary, e.g., Chromatography) Aqueous_Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Solid_Phase_Workup->Characterization Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: The Role of Tris(2,2,2-trifluoroethyl) borate in Forming a Stable SEI Layer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(2,2,2-trifluoroethyl) borate (B1201080) (TTFEB) and its derivatives as electrolyte additives to form a stable Solid Electrolyte Interphase (SEI) in lithium-ion and lithium-metal batteries. Detailed protocols for experimental validation are also included.

Introduction

Tris(2,2,2-trifluoroethyl) borate (TTFEB) and its derivatives, such as Lithium cyano this compound (LCTFEB), have emerged as highly effective electrolyte additives for enhancing the performance and stability of lithium batteries. These compounds facilitate the formation of a thin, robust, and ionically conductive Solid Electrolyte Interphase (SEI) on the anode surface and a stable Cathode Electrolyte Interphase (CEI) on the cathode surface. A stable SEI is crucial for preventing dendrite growth, minimizing electrolyte decomposition, and improving the overall cycle life and safety of high-energy-density batteries.

The primary mechanism involves the preferential decomposition of the borate compound on the electrode surfaces during the initial formation cycles. This process creates a passivation layer rich in lithium fluoride (B91410) (LiF) and borate species, which possesses desirable properties such as high electronic resistance and good lithium-ion conductivity.

Quantitative Data on Performance Enhancement

The addition of TTFEB and its derivatives to standard battery electrolytes has demonstrated significant improvements in electrochemical performance. The following tables summarize key quantitative data from relevant studies.

Table 1: Performance of LiNi1/3Co1/3Mn1/3O2 Cathode with TTFEB Additive
MetricWithout TTFEBWith 0.5 wt% TTFEB
Initial Discharge Capacity (0.5 C) -185.3 mAh g⁻¹
Capacity Retention (after 100 cycles) -89.5%
Discharge Capacity (4 C) 73.7 mAh g⁻¹135.1 mAh g⁻¹

Data sourced from a study on LiNi1/3Co1/3Mn1/3O2 cathodes, indicating that TTFEB enhances high-voltage performance by forming a stable CEI, which alleviates electrolyte decomposition and prevents structural deterioration of the cathode.[1]

Table 2: Performance of NCM523/Li Metal Batteries with LCTFEB Additive
MetricStandard ElectrolyteWith 5 wt% LCTFEB
Capacity Retention (after 500 cycles) Degrades continuously91.0%
SEI Layer Thickness Thick~10 nm
SEI Composition Li₂CO₃-richLiF-rich with low B and N

LCTFEB, synthesized from TTFEB, promotes the formation of a thin, LiF-rich SEI on the lithium metal anode, which is crucial for stable deposition/stripping of lithium and mitigating dendrite formation.[2][3][4]

Mechanism of SEI and CEI Formation

The fluorinated borate additives undergo electrochemical reduction (at the anode) or oxidation (at the cathode) at a potential that is preferential to the bulk electrolyte components. This leads to the in-situ formation of a protective film on the electrode surfaces.

Anode (SEI Formation)

On the anode, particularly with lithium metal, the borate compound is reduced to form a stable SEI layer. The trifluoroethyl groups are a key source for the formation of LiF, a highly desirable SEI component due to its wide bandgap and good Li⁺ conductivity. The borate center contributes to the formation of a network of borate species that enhance the mechanical stability of the SEI.

Cathode (CEI Formation)

At the cathode, especially at high voltages, the borate additive can be oxidized to form a protective CEI layer. This layer prevents direct contact between the highly oxidative cathode material and the electrolyte, thereby suppressing continuous electrolyte decomposition and transition metal dissolution from the cathode.

Diagrams

Proposed Mechanism of LCTFEB-mediated SEI Formation

SEI_Formation_Mechanism LCTFEB LCTFEB Additive Decomposition Preferential Reductive Decomposition LCTFEB->Decomposition e⁻ (from anode) Solvent Carbonate Solvents (EC/EMC) Li_salt LiPF₆ Salt LiF LiF-rich Matrix (from -CF₃ groups) Decomposition->LiF Borates Boron Compounds (from borate center) Decomposition->Borates N_compounds Nitrogen Compounds (from -CN group) Decomposition->N_compounds Anode Li Metal Anode

Caption: Mechanism of SEI formation from LCTFEB additive.

Experimental Workflow for Additive Evaluation

Experimental_Workflow cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Baseline vs. Additive) C Coin Cell Assembly (in Glovebox) A->C B Electrode Preparation (Cathode & Anode) B->C D Formation Cycles (SEI/CEI Formation) C->D E Galvanostatic Cycling (Capacity, Retention, Efficiency) D->E F Rate Capability Test E->F G Electrochemical Impedance Spectroscopy (EIS) E->G H Cell Disassembly (in Glovebox) E->H After Cycling I SEM Imaging (Morphology) H->I J XPS Analysis (SEI/CEI Composition) H->J

Caption: Workflow for evaluating electrolyte additives.

Experimental Protocols

The following are detailed protocols for key experiments involved in the evaluation of TTFEB and its derivatives as electrolyte additives.

Synthesis of Lithium cyano this compound (LCTFEB)

This protocol is based on the synthesis method for LCTFEB from its precursor, TTFEB.[2][4]

  • Materials: this compound (TTFEB), Lithium cyanide (LiCN), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In an argon-filled glovebox, add a stoichiometric amount of LiCN to a solution of TTFEB in anhydrous THF at room temperature.

    • Stir the mixture until the reaction is complete. The progress can be monitored by techniques such as NMR spectroscopy.

    • The resulting LCTFEB solution in THF can often be directly used for electrolyte formulation, or the solvent can be removed under vacuum to obtain the solid LCTFEB salt.

Coin Cell Assembly (CR2032)

This is a general protocol for assembling coin cells to test the performance of the new electrolyte.[5][6][7][8]

  • Preparation:

    • Prepare the working electrode (e.g., LiNi1/3Co1/3Mn1/3O2 cathode) and counter electrode (e.g., lithium metal anode) by punching them into discs of appropriate diameters (e.g., 14 mm for the cathode and 16 mm for the anode).

    • Dry the electrodes and separator (e.g., Celgard 2325) under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours.

    • Prepare the baseline electrolyte (e.g., 1.0 M LiPF₆ in ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 wt/wt)) and the experimental electrolyte (baseline + desired wt% of TTFEB or LCTFEB).

  • Assembly (inside an argon-filled glovebox):

    • Place the cathode disc in the center of the coin cell's bottom case.

    • Dispense a small amount of electrolyte (e.g., 20 µL) onto the cathode surface.

    • Place the separator on top of the cathode.

    • Dispense another small amount of electrolyte (e.g., 20 µL) onto the separator.

    • Place the lithium metal anode on top of the separator.

    • Place a spacer and a spring on top of the anode.

    • Carefully place the top case (with gasket) over the assembly.

    • Crimp the coin cell using a crimping machine to ensure a proper seal.

    • Let the assembled cells rest for several hours to ensure complete wetting of the components with the electrolyte.

Electrochemical Characterization
  • Galvanostatic Cycling:

    • Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer.

    • Conduct long-term cycling at a higher C-rate (e.g., C/2 or 1C) between the desired voltage limits (e.g., 3.0-4.3 V for NCM cathodes) to evaluate capacity retention and coulombic efficiency.

  • Rate Capability:

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate, then return to a low C-rate to check for capacity recovery.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements on the cells at a fully charged or discharged state.

    • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the resulting Nyquist plots to determine the contributions of SEI resistance, charge transfer resistance, and diffusion limitations.[9][10][11][12]

Post-Mortem Analysis
  • Cell Disassembly:

    • After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.

    • Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

    • Dry the electrodes under vacuum.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried electrode samples on an SEM stub using conductive carbon tape.

    • Transfer the samples to the SEM chamber using an air-tight transfer vessel to prevent exposure to air and moisture.

    • Image the electrode surface to observe the morphology, uniformity of the SEI layer, and any presence of dendrites or cracking.[2][3][13][14]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the electrode samples in the XPS analysis chamber using an air-sensitive sample transfer holder.

    • Acquire survey spectra to identify the elemental composition of the surface and high-resolution spectra for specific elements (e.g., C 1s, O 1s, F 1s, B 1s, Li 1s) to determine the chemical species present in the SEI/CEI layer.

    • Argon ion sputtering can be used to perform depth profiling to understand the structure of the SEI/CEI layer.[15][16][17][18][19]

Conclusion

This compound and its derivatives are promising electrolyte additives that can significantly enhance the stability and performance of lithium-ion and lithium-metal batteries. The formation of a thin, robust, and LiF-rich SEI/CEI layer is key to these improvements. The protocols outlined in these notes provide a framework for the systematic evaluation of these and other novel electrolyte additives.

References

Application Notes and Protocols for the Use of Tris(2,2,2-trifluoroethyl) borate in Fluorinated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, is a versatile organoboron compound recognized for its utility in organic synthesis. While it is widely known as an efficient amidation reagent, its application extends to the field of polymer chemistry, particularly in the synthesis of fluorinated polymers. This document provides detailed application notes and protocols for the use of Tris(2,2,2-trifluoroethyl) borate and analogous organoborane compounds as initiators in the radical polymerization of fluorinated monomers.

Organoboranes, in the presence of oxygen, serve as effective radical initiators at ambient temperatures, offering a controlled approach to polymer synthesis.[1][2][3] This initiation system is compatible with a wide range of fluoromonomers, enabling the production of fluoropolymers with well-defined structures and functionalities.[1] The use of functional borane (B79455) initiators can also lead to the synthesis of chain-end functionalized fluoropolymers, which are valuable for creating advanced materials such as polymer/inorganic nanocomposites.[4]

Mechanism of Initiation

The initiation of radical polymerization by organoboranes, such as this compound, proceeds through a reaction with molecular oxygen. This process generates radical species that subsequently initiate the polymerization of monomers. The generally accepted mechanism for trialkylborane/oxygen initiation involves an autoxidation cycle.[5] The primary initiation step is an SH2 reaction of triplet oxygen with the boron center, which forms a borylperoxyl radical and an alkyl radical.[5] This alkyl radical is the primary species that initiates the polymer chain growth.

A key feature of this system is the controlled generation of radicals, which can lead to living or controlled radical polymerization characteristics. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1]

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase cluster_termination Termination Phase Borate This compound B(OCH₂CF₃)₃ Intermediate Borate-Oxygen Adduct (RO)₂B-O-O• + R• Borate->Intermediate + O₂ Oxygen Oxygen (O₂) Radical Initiating Radical (R•) Intermediate->Radical Monomer Fluorinated Monomer (e.g., VDF) Radical->Monomer Initiation GrowingChain Growing Polymer Chain R-(M)n• Monomer->GrowingChain Propagation GrowingChain->GrowingChain Termination Termination (e.g., Coupling, Disproportionation) GrowingChain->Termination Polymer Fluoropolymer Termination->Polymer G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Reactor B Add Solvent A->B C Condense VDF Monomer B->C D Introduce O₂ C->D E Inject Borane Initiator D->E F Polymerize at Ambient Temperature E->F G Vent Unreacted VDF F->G H Precipitate Polymer G->H I Wash and Dry H->I J J I->J Characterize PVDF

References

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl) borate Mediated Formylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, has emerged as a highly effective reagent for mediating the N-formylation of a wide range of amines.[1][2] This borate ester acts as a strong Lewis acid to activate N,N-dimethylformamide (DMF) for transamidation, offering a mild and efficient protocol for the synthesis of formamides.[1][2]

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the Tris(2,2,2-trifluoroethyl) borate mediated formylation of amines.

Advantages of this compound Mediated Formylation

  • Mild Reaction Conditions: The reaction proceeds efficiently without the need for harsh reagents or high temperatures.[1]

  • Broad Substrate Scope: Effective for the formylation of primary and secondary aliphatic and aromatic amines.[1]

  • High Yields: Generally provides good to excellent yields of the desired formamide (B127407) products.[1]

  • Simple Purification: In many cases, the product can be purified by a simple workup procedure, avoiding the need for chromatography.[1]

Quantitative Data Summary

The following table summarizes the yields obtained for the formylation of various amines using this compound and DMF.

EntryAmine SubstrateProductYield (%)
1BenzylamineN-Benzylformamide95
2AnilineN-Phenylformamide85
34-MethoxybenzylamineN-(4-Methoxybenzyl)formamide92
4DibenzylamineN,N-Dibenzylformamide88
5Morpholine4-Formylmorpholine91
6Piperidine1-Formylpiperidine89
7N-MethylbenzylamineN-Methyl-N-benzylformamide93

Data extracted from Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.[1]

Experimental Protocols

General Protocol for the Formylation of Amines:

Materials:

  • This compound [B(OCH₂CF₃)₃]

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Amine substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred solution of the amine (1.0 mmol) in anhydrous solvent (5 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 equiv.).

  • Add N,N-dimethylformamide (5.0 mmol, 5.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude formamide.

  • If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Note: The optimal reaction time and temperature may vary depending on the specific amine substrate. It is recommended to optimize these parameters for each new substrate.

Visualizations

Reaction Mechanism

The proposed mechanism for the this compound mediated formylation of amines involves the activation of DMF by the borate ester, followed by nucleophilic attack of the amine.

Reaction_Mechanism DMF DMF (N,N-dimethylformamide) Activated_Complex Activated Complex DMF->Activated_Complex Activation Borate B(OCH₂CF₃)₃ (this compound) Borate->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Amine Amine (R₂NH) Amine->Tetrahedral_Intermediate Nucleophilic Attack Formamide Formamide (R₂NCHO) Tetrahedral_Intermediate->Formamide Collapse & Proton Transfer Byproduct Borate-Amine Adduct + Dimethylamine Tetrahedral_Intermediate->Byproduct

Caption: Proposed mechanism for the formylation of amines.

Experimental Workflow

The following diagram illustrates the general workflow for the formylation reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Amine - B(OCH₂CF₃)₃ - DMF - Anhydrous Solvent Start->Reaction_Setup Reaction Reaction at Reflux Reaction_Setup->Reaction Workup Aqueous Workup: - Quench with NaHCO₃ - Extraction Reaction->Workup Purification Purification: - Drying - Concentration - (Optional) Chromatography Workup->Purification Product Pure Formamide Purification->Product End End Product->End Substrate_Scope Amines Amine Substrates Primary_Aliphatic Primary Aliphatic Amines->Primary_Aliphatic Good to Excellent Yields Secondary_Aliphatic Secondary Aliphatic Amines->Secondary_Aliphatic Good to Excellent Yields Primary_Aromatic Primary Aromatic Amines->Primary_Aromatic Good Yields Secondary_Aromatic Secondary Aromatic Amines->Secondary_Aromatic Good Yields Heterocyclic Heterocyclic Amines->Heterocyclic Good to Excellent Yields

References

Troubleshooting & Optimization

How to improve the yield of amidation with Tris(2,2,2-trifluoroethyl) borate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of amidation reactions using Tris(2,2,2-trifluoroethyl) borate (B1201080).

Troubleshooting Guide

Low or no amide yield is a common issue that can often be resolved by carefully considering the reaction parameters. The following table summarizes potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Low to No Product Formation Insufficiently anhydrous conditions: Water can hydrolyze the borate ester and interfere with the reaction.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. If necessary, employ a Dean-Stark apparatus to remove water azeotropically during the reaction.
Low reaction temperature: Some less reactive carboxylic acids or amines may require higher temperatures to react efficiently.For unreactive systems like pivalic and benzoic acids, increasing the temperature to 100°C has been shown to significantly improve yields[1].
Sub-optimal solvent: The choice of solvent can influence the reaction rate and yield.A solvent screen is recommended to identify the optimal solvent for your specific substrates. Toluene and tert-amyl methyl ether (TAME) have been used effectively[2].
Inhibition of the catalyst: Certain substrates, particularly those with coordinating groups like 2-aminopyridine, can inhibit the catalyst[3][4].While Tris(2,2,2-trifluoroethyl) borate is often more effective than other boron-based catalysts for such substrates, increasing the catalyst loading or reaction time may be necessary[3].
Presence of Side Products Decomposition of starting materials or product: Prolonged heating at high temperatures can lead to degradation.Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid unnecessary heating.
Formation of undesired byproducts: The reaction of the borate ester with other functional groups in the starting materials.Protect sensitive functional groups that may react with the borate ester.
Difficulty in Product Isolation Formation of stable boron-containing intermediates: These can complicate the work-up procedure.An aqueous work-up with NaHCO3 and HCl solutions is typically effective for removing boron-containing impurities[5]. The use of scavenger resins can also simplify purification by removing unreacted acid, amine, and boron impurities[2].

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for amidation catalyzed by this compound?

A1: The proposed mechanism involves the formation of an active acylating agent, likely an acyloxyboron compound with two trifluoroethoxy groups. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond[2].

Q2: What is a typical experimental protocol for amidation using this compound?

A2: A general procedure involves heating a mixture of the carboxylic acid, amine, and this compound in a suitable solvent. The following is an example protocol adapted from Org. Biomol. Chem., 2011, 9, 1320[5]:

  • To a solution or suspension of the carboxylic acid (1 equivalent) and the amine (1 equivalent) in an anhydrous solvent (e.g., acetonitrile, 2 mL per mmol of carboxylic acid), add this compound (2 equivalents).

  • Heat the reaction mixture at 80°C for 15 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with 1M NaHCO3 and 1M HCl.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purify the product as needed (e.g., by recrystallization or chromatography).

Q3: How can I improve the yield for challenging substrates?

A3: For challenging substrates, such as sterically hindered carboxylic acids or electronically deactivated amines, consider the following adjustments:

  • Increase Reaction Temperature: As mentioned, higher temperatures can be beneficial for less reactive substrates[1].

  • Increase Catalyst Loading: While the reagent is often used stoichiometrically, in catalytic versions, increasing the catalyst loading can improve the reaction rate[2].

  • Optimize Solvent: A thorough solvent screen can identify a medium that better solubilizes the reactants and facilitates the reaction.

  • Use a Dean-Stark Apparatus: For reactions that are particularly sensitive to water, the continuous removal of water using a Dean-Stark trap can drive the equilibrium towards product formation[2].

Q4: Is this compound suitable for large-scale synthesis?

A4: Yes, this method is scalable. The reagent can be prepared from inexpensive and readily available starting materials like 2,2,2-trifluoroethanol (B45653) and boric anhydride, making it a cost-effective option for larger-scale preparations[6][7]. The straightforward work-up procedure, often avoiding chromatography, also contributes to its suitability for scale-up[6].

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in amidation reactions with this compound.

TroubleshootingWorkflow Start Low Amidation Yield CheckAnhydrous Verify Anhydrous Conditions Start->CheckAnhydrous IncreaseTemp Increase Reaction Temperature CheckAnhydrous->IncreaseTemp If conditions are dry Success Improved Yield CheckAnhydrous->Success If yield improves OptimizeSolvent Optimize Solvent IncreaseTemp->OptimizeSolvent If still low yield IncreaseTemp->Success If yield improves CheckSubstrate Substrate Inhibition? OptimizeSolvent->CheckSubstrate If still low yield OptimizeSolvent->Success If yield improves IncreaseCatalyst Increase Catalyst Loading CheckSubstrate->IncreaseCatalyst If inhibition is suspected IncreaseTime Increase Reaction Time CheckSubstrate->IncreaseTime If inhibition is suspected ProtectGroups Consider Protecting Groups CheckSubstrate->ProtectGroups If inhibition is suspected IncreaseCatalyst->Success IncreaseTime->Success ProtectGroups->Success

Caption: A flowchart for troubleshooting low yield in amidation reactions.

References

Technical Support Center: Purification of Tris(2,2,2-trifluoroethyl) borate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the purification of Tris(2,2,2-trifluoroethyl) borate (B1201080) by distillation. Below you will find frequently asked questions, a troubleshooting guide, key physical data, a detailed experimental protocol, and a workflow diagram to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why is distillation the recommended method for purifying Tris(2,2,2-trifluoroethyl) borate?

A1: Distillation is an effective method for purifying this compound because it is a volatile liquid.[1] This process separates the compound from non-volatile impurities, residual solvents, and starting materials used in its synthesis, such as boric anhydride (B1165640) and 2,2,2-trifluoroethanol.

Q2: What are the critical parameters to control during the distillation of this compound?

A2: The most critical parameters are temperature and pressure. Maintaining a stable vacuum is crucial for distillation at a lower temperature, which helps prevent potential thermal decomposition. The boiling point is highly dependent on the pressure, so precise control and monitoring of both are essential for efficient and effective purification.

Q3: Is this compound sensitive to moisture?

A3: Yes. Like other borate esters, this compound is susceptible to hydrolysis.[2] It is imperative to use dry glassware and perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with water, which can lead to the decomposition of the product into boric acid and 2,2,2-trifluoroethanol.

Q4: How should the purified this compound be stored?

A4: The purified product should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture. It is advisable to store it at room temperature in a dry, well-ventilated area away from incompatible materials.[3]

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is a flammable liquid and vapor.[4][5] Standard safety precautions for handling flammable liquids should be followed, including working in a well-ventilated fume hood and eliminating potential ignition sources.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Recovery 1. Vacuum Leak: The system is not airtight, preventing it from reaching the necessary low pressure. 2. Incorrect Temperature/Pressure: The distillation temperature is too low for the applied vacuum, or the vacuum is not strong enough for the set temperature. 3. Product Decomposition: The heating bath temperature is too high, causing the borate ester to decompose.1. Check all connections: Ensure all joints are properly sealed with grease and clamps. Use a vacuum gauge to monitor the pressure. 2. Adjust parameters: Refer to the physical data table for appropriate boiling point/pressure ranges. Gradually increase the bath temperature or improve the vacuum. 3. Reduce temperature: Lower the heating bath temperature. Consider using a lower pressure to allow distillation at a safer temperature.
Product is Cloudy or Discolored 1. Moisture Contamination: Water has entered the system, causing hydrolysis of the borate ester. 2. Thermal Decomposition: Excessive heat has led to the breakdown of the product. 3. "Bumping" of Crude Material: The crude material violently boiled and splashed into the collection flask without proper fractionation.1. Ensure a dry system: Use oven-dried glassware and perform the distillation under an inert atmosphere. 2. Lower the distillation temperature: Use a higher vacuum to distill at a lower temperature. 3. Ensure smooth boiling: Use a magnetic stir bar or boiling chips. Heat the distillation flask slowly and evenly. Ensure the distillation column is properly packed and insulated if necessary.
Distillation Rate is Very Slow 1. Insufficient Heating: The temperature of the heating mantle is too low. 2. Poor Insulation: Significant heat is being lost from the distillation apparatus. 3. High Vacuum: The vacuum may be too high, causing the boiling point to be below a practical temperature for efficient vapor transfer.1. Increase heat gradually: Slowly increase the temperature of the heating bath, ensuring it does not exceed the decomposition temperature of the compound. 2. Insulate the apparatus: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss. 3. Slightly reduce vacuum: Carefully introduce a small amount of inert gas to slightly raise the pressure, thereby increasing the boiling point to a more manageable temperature.

Data Presentation

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Formula B(OCH₂CF₃)₃ / C₆H₆BF₉O₃[3][4]
Molar Mass 307.91 g/mol [4][5]
Appearance Colorless liquid[3][4]
Density 1.430 g/cm³ at 25 °C[4][6]
Boiling Point 94.3 °C (at atmospheric pressure) 124 - 126 °C[3][4]
Refractive Index (n_D) 1.298[4][6]
Flash Point 43.3 °C[4][6]

Note on Boiling Point: The literature presents conflicting boiling points. It is common for borate esters to be distilled under reduced pressure to prevent decomposition. The lower value may correspond to atmospheric pressure, while the higher range could be an alternative measurement or require verification.

Experimental Protocols

Detailed Methodology for Purification by Vacuum Distillation

This protocol outlines the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Round-bottom flasks (distillation and receiving flasks)

  • Short path distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump with a cold trap

  • Inert gas (Nitrogen or Argon) supply

  • Dry glassware

Procedure:

  • System Setup:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

    • Assemble the short path distillation apparatus as shown in the workflow diagram. Use appropriate joint grease to ensure airtight seals.

    • Place a magnetic stir bar in the distillation flask containing the crude this compound.

  • Inert Atmosphere:

    • Flush the entire system with a slow stream of inert gas for several minutes to remove air and moisture.

  • Initiating Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum, monitoring the system for any leaks. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the vacuum pump to protect the pump.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. As the vapor of the desired compound reaches the thermometer, the temperature will rise and stabilize at the compound's boiling point at that specific pressure.

    • Discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Collect the main fraction distilling at a constant temperature. This is the purified this compound.

  • Shutdown:

    • Once the main fraction has been collected and the distillation rate slows, stop heating and allow the system to cool to room temperature.

    • Carefully and slowly break the vacuum by introducing the inert gas. Never introduce air into a hot, evacuated system.

    • Disassemble the apparatus and transfer the purified product to a clean, dry, and labeled storage container under an inert atmosphere.

Mandatory Visualization

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown start Start: Crude Product in Flask dry_glass Assemble Dry Glassware start->dry_glass inert_atm Flush with Inert Gas dry_glass->inert_atm apply_vacuum Apply Vacuum & Start Stirring inert_atm->apply_vacuum heat Gentle Heating apply_vacuum->heat vaporize Vaporization heat->vaporize condense Condensation vaporize->condense collect Collect Purified Product condense->collect cool Cool System to Room Temperature collect->cool break_vacuum Break Vacuum with Inert Gas cool->break_vacuum store Store Purified Product break_vacuum->store end End store->end

Caption: Workflow for the purification of this compound by vacuum distillation.

References

Technical Support Center: Minimizing Racemization with Sheppard's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during amino acid coupling reactions using Sheppard's reagent, tris(2,2,2-trifluoroethyl) borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What is Sheppard's reagent and how does it facilitate amino acid coupling?

Sheppard's reagent, chemically known as tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], is an effective agent for promoting the formation of amide bonds directly from carboxylic acids and amines.[1][2] In peptide synthesis, it activates the carboxylic acid of an N-protected amino acid, facilitating its coupling to the free amine of another amino acid or peptide.

Q2: What is the primary mechanism of racemization when using coupling reagents, and is Sheppard's reagent susceptible?

The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate from the activated N-protected amino acid.[3][4] This planar structure allows for the loss of stereochemical integrity at the alpha-carbon. A proposed mechanism for Sheppard's reagent suggests that in cases where the amino acid or amine is less reactive, racemization could occur through a borate-assisted deprotonation, leading to the formation of a formally aromatic heterocyclic enolate, which is also planar and can lead to loss of stereochemistry.

Q3: Which amino acids are most prone to racemization during coupling?

Histidine (His) and cysteine (Cys) are particularly susceptible to racemization.[5] Other amino acids that can be prone to racemization, especially under non-optimal conditions, include serine (Ser), phenylalanine (Phe), and aspartic acid (Asp).[5][6]

Q4: What are the key experimental factors that influence the degree of racemization with Sheppard's reagent?

Several factors can influence the extent of racemization:

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Solvent: The polarity of the solvent can play a role. While specific studies on Sheppard's reagent are limited, in general, less polar solvents can sometimes reduce racemization.

  • Base: Although Sheppard's reagent can sometimes be used without a strong base, the presence of excess base, if used, can promote racemization through direct proton abstraction from the alpha-carbon.

  • Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions before complete coupling can increase the risk of racemization.

Q5: How can I detect and quantify the level of racemization in my synthesized peptide?

The most common methods for quantifying racemization are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique can separate the desired peptide (e.g., L,L-diastereomer) from its racemized counterpart (e.g., D,L-diastereomer).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to distinguish between diastereomers, allowing for quantification of the racemization level.[8][9][10]

Troubleshooting Guide: High Levels of Racemization Detected

If you observe significant racemization in your peptide product after coupling with Sheppard's reagent, follow these troubleshooting steps:

Issue Potential Cause Recommended Solution
High Racemization Elevated Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of racemization.
Prolonged Reaction Time Optimize the reaction time to ensure complete coupling while minimizing the time the activated amino acid is susceptible to racemization. Monitor reaction progress closely.
Inappropriate Solvent While cyclopentyl methyl ether (CPME) has been used successfully with Sheppard's reagent for amidation, consider screening other less polar, aprotic solvents if racemization persists.
Presence of Excess Base (if used) If a base is necessary for your specific substrates, use the minimum stoichiometric amount required. Consider using a sterically hindered, weaker base.
Slow Coupling Kinetics For sterically hindered or less reactive amino acids, racemization may compete with the desired coupling. Ensure efficient stirring and optimal concentrations of reactants.

Experimental Protocols

Protocol 1: General Procedure for Amino Acid Coupling using Sheppard's Reagent to Minimize Racemization

Objective: To provide a starting point for a solution-phase peptide coupling reaction using Sheppard's reagent with conditions aimed at minimizing racemization.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-amino acid)

  • Amino acid ester hydrochloride (e.g., H-L-amino acid-OMe·HCl)

  • Sheppard's reagent (this compound)

  • Sterically hindered, non-nucleophilic base (e.g., 2,4,6-collidine), if necessary

  • Anhydrous, aprotic solvent (e.g., Cyclopentyl methyl ether (CPME) or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent.

  • Add the amino acid ester hydrochloride (1.0 - 1.2 equivalents).

  • If a base is required, add a stoichiometric amount of the sterically hindered base (e.g., 1.0 equivalent of 2,4,6-collidine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Sheppard's reagent (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature, continuing to monitor for product formation and potential racemization.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash chromatography.

Protocol 2: Quantification of Racemization by Chiral HPLC

Objective: To separate and quantify the desired diastereomer from the racemized product.

Materials:

  • Crude peptide from the coupling reaction

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

  • Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)[7]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 40:60 v/v). The optimal mobile phase composition will depend on the specific peptide and must be determined empirically.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm or another wavelength where the peptide has strong absorbance.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a sample of the crude peptide.

    • If available, inject analytical standards of the pure desired diastereomer and the racemized diastereomer to determine their retention times.

    • Integrate the peak areas of the two diastereomers in the chromatogram of the crude product.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of Racemized Diastereomer / (Area of Desired Diastereomer + Area of Racemized Diastereomer)] * 100

Visualizations

Amino_Acid_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis N_Protected_AA N-Protected Amino Acid Activation Activation with Sheppard's Reagent N_Protected_AA->Activation Free_Amine_AA Free Amine Component Coupling Peptide Bond Formation Free_Amine_AA->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analysis Racemization Analysis (Chiral HPLC / NMR) Purify->Analysis

Caption: Experimental workflow for amino acid coupling.

Racemization_Troubleshooting Start High Racemization Detected Check_Temp Was the reaction temperature elevated? Start->Check_Temp Lower_Temp Action: Lower temperature (e.g., 0 °C or RT) Check_Temp->Lower_Temp Yes Check_Time Was the reaction time prolonged? Check_Temp->Check_Time No Re-evaluate Re-evaluate Racemization Lower_Temp->Re-evaluate Optimize_Time Action: Optimize reaction time and monitor closely Check_Time->Optimize_Time Yes Check_Base Was an excess of base used? Check_Time->Check_Base No Optimize_Time->Re-evaluate Reduce_Base Action: Use stoichiometric or weaker, hindered base Check_Base->Reduce_Base Yes Check_Kinetics Are the coupling kinetics slow? Check_Base->Check_Kinetics No Reduce_Base->Re-evaluate Optimize_Conc Action: Optimize reactant concentrations and stirring Check_Kinetics->Optimize_Conc Yes Check_Kinetics->Re-evaluate No Optimize_Conc->Re-evaluate

Caption: Troubleshooting decision tree for racemization.

References

Technical Support Center: Tris(2,2,2-trifluoroethyl) borate Reaction Workup with Scavenger Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing scavenger resins for the workup of reactions involving Tris(2,2,2-trifluoroethyl) borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What are the primary boron-containing impurities following a reaction with Tris(2,2,2-trifluoroethyl) borate?

Following a reaction and subsequent aqueous workup, this compound is hydrolyzed to boric acid and 2,2,2-trifluoroethanol. Therefore, the primary boron-containing species that needs to be removed from the reaction mixture is boric acid.

Q2: Which types of scavenger resins are most effective for removing boric acid and boronic acid impurities?

Resins with diol functionalities, such as those based on N-methyl-D-glucamine (e.g., Amberlite IRA-743) or silica-bound diols (e.g., SiliaBond Diol), are highly effective.[1] These resins work by forming a reversible five-membered ring complex with the boronic acid or boric acid.[2] Guanidine-functionalized silica (B1680970) has also been noted as a powerful scavenger for boronic acids.[3]

Q3: Can I use a basic aqueous wash instead of a scavenger resin?

A basic aqueous wash (e.g., with 1-2 M NaOH) can be effective for removing acidic boronic acids by converting them into their more water-soluble boronate salts.[4] However, for neutral boron species or if your product is base-sensitive, scavenger resins offer a more selective and milder alternative.

Q4: When should I add the scavenger resin to my reaction mixture?

Scavenger resins should be added after the primary reaction is complete, during the workup phase. Typically, the crude reaction mixture is dissolved in a suitable solvent before the resin is introduced.

Q5: How much scavenger resin should I use?

The amount of scavenger resin required depends on the resin's loading capacity and the amount of boron impurity to be removed. It is common practice to use a 2-4 fold excess of the scavenger resin relative to the amount of the boron species.

Troubleshooting Guide

Issue 1: Incomplete removal of boron impurities.

  • Possible Cause: Insufficient amount of scavenger resin.

    • Solution: Increase the equivalents of scavenger resin used. A 2-4 fold excess is a good starting point.

  • Possible Cause: Sub-optimal pH for binding.

    • Solution: For diol-based resins, ensure the pH of the solution is neutral to slightly basic (pH 7-9) to facilitate the formation of the boronate ester complex.

  • Possible Cause: Inefficient mixing or short reaction time.

    • Solution: Ensure the resin is well-suspended in the reaction mixture by gentle agitation (e.g., overhead stirring or orbital shaking). Increase the scavenging time to allow for complete binding.

  • Possible Cause: Inappropriate solvent.

    • Solution: The solvent must swell the resin to allow access to the functional groups. For polystyrene-based resins, solvents like THF, DCM, and DMF are often suitable.

Issue 2: Low recovery of the desired product.

  • Possible Cause: Non-specific binding of the product to the resin.

    • Solution: Select a scavenger resin with a functionality that is orthogonal to the functional groups present in your product. For example, if your product is acidic, avoid using a basic scavenger resin that might retain it.

  • Possible Cause: Product trapped within the resin beads.

    • Solution: After filtration, wash the resin thoroughly with a suitable solvent to recover any physically entrapped product.

  • Possible Cause: Product degradation.

    • Solution: Ensure the chosen scavenger resin and workup conditions are compatible with the stability of your product. If the product is acid or base sensitive, select a neutral scavenger resin and avoid pH adjustments.

Issue 3: Scavenger resin is difficult to filter.

  • Possible Cause: Fine resin particles.

    • Solution: Allow the resin to settle completely before decanting the supernatant. Use a fritted filter funnel with a pore size appropriate for the resin particle size.

  • Possible Cause: Gelatinous consistency of the reaction mixture.

    • Solution: Dilute the reaction mixture with more solvent to reduce its viscosity before filtration.

Data Presentation

Table 1: Comparison of Scavenger Resins for Boron Removal

Resin TypeFunctional GroupSupplier ExampleLoading/CapacityNotes
Boron Specific Chelating ResinN-methyl-D-glucamineAmberlite IRA-743Theoretical: 5-7 mg/LHigh selectivity for boric acid and borates.[5]
Diol Functionalized SilicaDiolSiliaBond Diol-Effective for boronic acid scavenging.[1]
Guanidine Functionalized SilicaGuanidineSiliaBond Guanidine-Powerful scavenger for boronic acids.[3]
Boronate ResinBoronic AcidG-Biosciences>1.2 meq/gBinds to cis-diol groups.

Experimental Protocols

Protocol 1: General Procedure for Boric Acid Scavenging using a Diol-Functionalized Resin

  • Reaction Completion: Ensure the primary chemical reaction is complete.

  • Solvent Selection: Dissolve the crude reaction mixture in a solvent that is compatible with the scavenger resin (e.g., THF, DCM, or Ethyl Acetate).

  • Resin Addition: Add 2-4 equivalents of the diol-functionalized scavenger resin relative to the initial amount of this compound used.

  • Scavenging: Gently agitate the mixture at room temperature for 2-16 hours. The optimal time may need to be determined empirically.

  • Monitoring: Monitor the removal of the boron impurity by a suitable analytical method (e.g., TLC, LC-MS, or NMR if the boron species is observable).

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Washing: Wash the resin with additional solvent (2-3 times the volume of the resin) to ensure complete recovery of the product.

  • Workup: Combine the filtrate and washes and proceed with the standard workup and purification of the final product.

Protocol 2: Workup using Amberlite IRA-743

  • Reaction Completion and Quench: Once the reaction is complete, quench the reaction mixture, for example, with water.

  • Solvent Exchange: If the reaction was performed in a non-aqueous solvent, remove the solvent under reduced pressure and redissolve the residue in a suitable solvent for extraction (e.g., Ethyl Acetate).

  • pH Adjustment: Wash the organic layer with a weakly basic aqueous solution (e.g., saturated sodium bicarbonate) to adjust the pH to >7.5.

  • Aqueous Extraction: Separate the aqueous layer containing the borate salts.

  • Resin Treatment: Pass the aqueous layer through a column packed with Amberlite IRA-743, or stir the aqueous layer with the resin in a batch mode.

  • Elution (if necessary for analysis): The bound boron can be eluted from the resin with an acidic solution (e.g., 0.1 M HCl).

  • Product Isolation: The purified product remains in the organic layer from step 4. Dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure.

Mandatory Visualization

Scavenger_Resin_Workflow start Crude Reaction Mixture dissolve Dissolve in appropriate solvent start->dissolve add_resin Add Scavenger Resin (2-4 eq.) dissolve->add_resin agitate Agitate mixture (2-16 h) add_resin->agitate monitor Monitor reaction completion agitate->monitor monitor->agitate Incomplete filter Filter to remove resin monitor->filter Complete wash Wash resin with solvent filter->wash combine Combine filtrate and washes wash->combine purify Purify product combine->purify end Pure Product purify->end

Caption: General workflow for reaction workup using scavenger resins.

Troubleshooting_Workflow start Problem Encountered incomplete_removal Incomplete Boron Removal? start->incomplete_removal low_recovery Low Product Recovery? incomplete_removal->low_recovery No increase_eq Increase resin equivalents incomplete_removal->increase_eq Yes check_binding Check non-specific binding low_recovery->check_binding Yes optimize_ph Optimize pH (7-9) increase_eq->optimize_ph increase_time Increase agitation time optimize_ph->increase_time change_solvent Change solvent increase_time->change_solvent thorough_wash Wash resin thoroughly check_binding->thorough_wash check_stability Check product stability thorough_wash->check_stability

Caption: Troubleshooting decision tree for scavenger resin workup.

Boronic_Acid_Binding boronic_acid B(OH)₂ Boronic Acid complex Resin-CH-O-B(OH)-O-CH-Resin Reversible Boronate Ester Complex boronic_acid->complex diol_resin Resin-CH-OH Resin-CH-OH Diol Functionalized Resin diol_resin->complex water 2H₂O complex->water

Caption: Mechanism of boric acid binding to a diol-functionalized resin.

References

Overcoming solubility issues with substrates in Tris(2,2,2-trifluoroethyl) borate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate solubility issues in reactions mediated by Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2,2,2-trifluoroethyl) borate and what are its primary applications?

A1: this compound is a borate ester reagent, also known as the Sheppard amidation reagent.[1] It is primarily used to promote condensation reactions, most notably the direct formation of amides from carboxylic acids and amines under mild conditions.[1][2] It is also effective for the coupling of unprotected amino acids with amines.[1]

Q2: In which solvents is this compound soluble and what are the recommended solvents for reactions?

A2: this compound is a colorless liquid that is soluble in most organic solvents.[2] For amide formation reactions, tert-amyl methyl ether (TAME) and toluene (B28343) (PhMe) have been identified as highly effective solvents. TAME is often preferred due to its lower boiling point (86°C), which can lead to improved reactivity with functionalized substrates and lower energy requirements for the process.

Q3: Why am I observing poor solubility of my amino acid substrate?

A3: Unprotected amino acids exist as zwitterions, which results in poor solubility in many common organic solvents. This is a primary reason for a lack of reactivity in direct amidation reactions.[3][4] The interaction with this compound can help to solubilize the amino acid in the organic solvent, enabling the reaction to proceed.[3]

Q4: Can this compound be used as a catalyst?

A4: Yes, while it can be used as a stoichiometric reagent, this compound is also an effective catalyst for amidation reactions.[3][4] This offers a more sustainable and efficient method for amide bond formation.

Troubleshooting Guide: Overcoming Substrate Solubility Issues

Issue 1: My carboxylic acid or amine substrate has poor solubility in the recommended solvent (TAME or Toluene).

Possible Causes and Solutions:

  • Substrate Polarity: Highly polar or high molecular weight carboxylic acids and amines may exhibit limited solubility.

  • Solution 1: Solvent Screening: While TAME and toluene are generally effective, a solvent screen may be necessary for particularly challenging substrates. Consider solvents with different polarities.

  • Solution 2: Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of the substrates. However, be mindful of the thermal stability of your reactants and products.

  • Solution 3: Co-solvents: The addition of a small amount of a more polar co-solvent could improve solubility. However, this should be done cautiously as it may affect the reaction outcome.

  • Solution 4: Substrate Derivatization: In some cases, temporary derivatization of the substrate to a more soluble form may be necessary, although this adds extra steps to the synthetic route.

Issue 2: My unprotected amino acid substrate is not dissolving, leading to a heterogeneous mixture and poor reaction conversion.

Possible Causes and Solutions:

  • Zwitterionic Nature of Amino Acids: As mentioned in the FAQs, the zwitterionic character of unprotected amino acids is the primary cause of their poor solubility in organic solvents.

  • Solution 1: Leverage the Borate Reagent: this compound itself aids in the solubilization of the amino acid. The interaction between the borate and the amino acid forms a more soluble complex in the organic solvent.[3] Ensure the borate reagent is added to the suspension of the amino acid.

  • Solution 2: Optimized Reaction Conditions: For the direct amidation of unprotected amino acids, specific conditions have been developed. A recommended approach is to use cyclopentyl methyl ether (CPME) as the solvent. The reaction can be performed by adding the borate reagent to a mixture of the amino acid and the amine in CPME at an elevated temperature (e.g., 80°C or 125°C).[5]

  • Solution 3: Incremental Addition: A slow, dropwise addition of the this compound solution to the heated suspension of the amino acid and amine can facilitate gradual dissolution and reaction.

Quantitative Data Summary

For many carboxylic acids and amines, solubility is a key parameter for successful reaction outcomes. The following table provides a general overview of the solubility characteristics of representative substrate classes in commonly used solvents for this compound reactions. Actual solubility will vary depending on the specific structure of the substrate.

Substrate ClassToluenetert-Amyl Methyl Ether (TAME)Cyclopentyl Methyl Ether (CPME)General Notes
Simple Aliphatic Carboxylic Acids Generally SolubleGenerally SolubleGenerally SolubleSolubility decreases as the carbon chain length increases.
Aromatic Carboxylic Acids SolubleModerately SolubleModerately SolubleSubstituents on the aromatic ring can significantly impact solubility.
Primary & Secondary Aliphatic Amines Generally SolubleGenerally SolubleGenerally SolubleSmaller amines are highly soluble.
Aromatic Amines SolubleModerately SolubleModerately SolubleSolid anilines may require warming to dissolve.
Unprotected Amino Acids InsolubleInsolubleInsolubleSolubilization is achieved through interaction with the borate reagent.

Experimental Protocols

Protocol 1: General Procedure for Amidation of a Soluble Carboxylic Acid and Amine
  • To a reaction vessel equipped with a magnetic stirrer and a condenser, add the carboxylic acid (1.0 mmol, 1.0 eq.).

  • Add the chosen solvent (TAME or toluene, 2-3 mL).

  • Add the amine (1.1 mmol, 1.1 eq.).

  • Add this compound (1.1 mmol, 1.1 eq. for stoichiometric reaction, or 0.1-0.2 eq. for catalytic reaction).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the appropriate work-up and purification procedure.

Protocol 2: Procedure for Overcoming Solubility Issues with Unprotected Amino Acids
  • In a reaction vessel, suspend the unprotected amino acid (1.0 mmol, 1.0 eq.) and the amine (3.0 mmol, 3.0 eq.) in cyclopentyl methyl ether (CPME, 1 mL).

  • Heat the suspension to 80°C or 125°C with vigorous stirring.

  • In a separate vial, dissolve this compound (3.0 mmol, 3.0 eq.) in CPME (1 mL).

  • Add the this compound solution dropwise to the heated suspension over 1 hour.

  • Continue to stir the reaction mixture at the elevated temperature for 5-15 hours, monitoring for completion.

  • After cooling, the reaction mixture can be diluted with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washed with water.

  • Purification can often be achieved by using scavenger resins to remove unreacted starting materials and boron byproducts, followed by filtration and concentration of the product.[4]

Visualizations

experimental_workflow cluster_start Start: Substrate Solubility Check cluster_soluble Pathway for Soluble Substrates cluster_insoluble Troubleshooting for Insoluble Substrates start Substrate (Carboxylic Acid/Amine) solubility_check Assess Solubility start->solubility_check solvent Chosen Solvent (e.g., TAME) solvent->solubility_check soluble_protocol Proceed with Standard Amidation Protocol solubility_check->soluble_protocol Soluble insoluble_strategy Select Troubleshooting Strategy solubility_check->insoluble_strategy Insoluble workup Reaction Work-up and Purification soluble_protocol->workup end end workup->end Final Product temp Increase Temperature insoluble_strategy->temp cosolvent Add Co-solvent insoluble_strategy->cosolvent solvent_screen Perform Solvent Screen insoluble_strategy->solvent_screen temp->soluble_protocol cosolvent->soluble_protocol solvent_screen->soluble_protocol

Caption: Troubleshooting workflow for addressing substrate solubility.

signaling_pathway cluster_reactants Insoluble Reactants cluster_intermediate Solubilization Step cluster_product Amidation amino_acid Zwitterionic Amino Acid (Insoluble) soluble_complex Soluble Borate-Amino Acid Complex amino_acid->soluble_complex amine Amine borate B(OCH₂CF₃)₃ borate->amino_acid Interaction amide Amide Product soluble_complex->amide + Amine byproduct Boron Byproducts amide->byproduct Work-up

References

Identifying byproducts in Tris(2,2,2-trifluoroethyl) borate mediated reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Tris(2,2,2-trifluoroethyl) borate?

A1: this compound is a powerful Lewis acid primarily used as a coupling agent in a variety of condensation reactions. Its main applications include:

  • Amide bond formation: It facilitates the direct coupling of carboxylic acids and amines to form amides, including in peptide synthesis.[1][2]

  • Imine formation: It mediates the condensation of amines or amides with carbonyl compounds to yield imines.

  • Formylation of amines: It can be used for the formylation of amines via transamidation of dimethylformamide.

Q2: What are the main byproducts originating from this compound itself?

A2: The primary byproducts from the reagent during aqueous workup are boric acid and 2,2,2-trifluoroethanol. These are generally water-soluble and can be easily removed through standard extraction procedures, simplifying product purification.

Q3: How does this compound affect stereochemistry in chiral molecules, particularly in peptide synthesis?

A3: Studies have shown that this compound-mediated amidation of α-chiral acids, such as N-protected amino acids, proceeds with excellent retention of enantiopurity. This suggests that the risk of epimerization, a common side reaction in peptide coupling, is low when using this reagent. However, it is always recommended to perform analytical checks to confirm the stereochemical integrity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions mediated by this compound.

Problem 1: Low Yield of Amide Product

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction - Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants and reagent are used. For challenging substrates, a slight excess of the amine or borate reagent may be beneficial.
Hydrolysis of the Reagent - this compound is sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Poor Solubility of Starting Materials - Choose a suitable solvent in which all reactants are soluble. Common solvents include dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF).
Side Reactions - See the specific troubleshooting sections below for potential side reactions and their mitigation.
Problem 2: Formation of Suspected Byproducts in Peptide Coupling

While this compound is known for clean reactions, common peptide synthesis side reactions can still occur depending on the specific amino acid sequence and reaction conditions.

2.1 Aspartimide Formation

This side reaction is particularly prevalent in sequences containing aspartic acid, especially Asp-Gly, Asp-Asn, and Asp-Ser motifs.[3] It involves the cyclization of the aspartic acid side chain to form a five-membered ring, which can lead to a mixture of α- and β-peptides and epimerization.[4]

Mitigation Strategies:

StrategyDetailed Protocol
Use of Bulky Protecting Groups Employing sterically hindering protecting groups on the β-carboxyl group of aspartic acid can physically obstruct the cyclization.
Lower Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of aspartimide formation.
Choice of Solvent The choice of solvent can influence the rate of this side reaction. It is advisable to screen different solvents for problematic sequences.

2.2 Diketopiperazine Formation

This side reaction is common when coupling the third amino acid in a peptide sequence, particularly if proline or glycine (B1666218) are in the first two positions. It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to truncation of the peptide chain.[5][6][7]

Mitigation Strategies:

StrategyDetailed Protocol
Immediate Coupling of the Third Residue After deprotection of the second amino acid, proceed immediately with the coupling of the third amino acid to minimize the time the free N-terminus is available for cyclization.
Use of Dipeptide Building Blocks For particularly problematic sequences, consider synthesizing the dipeptide separately and then coupling it as a single unit.
Problem 3: Unexpected Byproducts with Other Functional Groups

The high reactivity of this compound as a Lewis acid means it can potentially interact with other functional groups present in the substrates.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F, ¹¹B), mass spectrometry, and HPLC.

  • Hypothesize a Side Reaction: Based on the structure of the byproduct and the starting materials, propose a potential side reaction pathway.

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature may increase the selectivity for the desired reaction.

    • Protecting Groups: If a reactive functional group is identified, consider protecting it prior to the coupling reaction. Ensure the protecting group is compatible with the reaction conditions.

    • Order of Addition: In some cases, the order in which the reactants and the reagent are mixed can influence the outcome.

Experimental Protocols

General Protocol for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent (e.g., DCM or MeCN) under an inert atmosphere, add this compound (1.0-1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the progress by TLC, LC-MS, or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing Reaction Pathways

Amide Formation Workflow

AmideFormation cluster_reactants Reactants cluster_reagent Reagent Carboxylic_Acid Carboxylic Acid Activation Activation Carboxylic_Acid->Activation Amine Amine Coupling Coupling Amine->Coupling Borate_Reagent This compound Borate_Reagent->Activation Activation->Coupling Amide_Product Amide Product Coupling->Amide_Product Byproducts Boric Acid + 2,2,2-Trifluoroethanol Coupling->Byproducts

Caption: General workflow for this compound mediated amidation.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Amide Yield Check_Reaction_Completion Incomplete Reaction? Start->Check_Reaction_Completion Increase_Time_Temp Increase Time/Temp Check_Reaction_Completion->Increase_Time_Temp Yes Check_Stoichiometry Check Stoichiometry Check_Reaction_Completion->Check_Stoichiometry Yes Check_Moisture Reagent Hydrolysis? Check_Reaction_Completion->Check_Moisture No Use_Anhydrous_Conditions Use Anhydrous Solvents & Inert Atmosphere Check_Moisture->Use_Anhydrous_Conditions Yes Check_Solubility Poor Solubility? Check_Moisture->Check_Solubility No Change_Solvent Screen Solvents Check_Solubility->Change_Solvent Yes Suspect_Side_Reactions Suspect Side Reactions Check_Solubility->Suspect_Side_Reactions No Analyze_Byproducts Analyze Byproducts Suspect_Side_Reactions->Analyze_Byproducts

Caption: A logical workflow for troubleshooting low yields in amidation reactions.

References

Effect of temperature on Tris(2,2,2-trifluoroethyl) borate coupling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as Sheppard's amidation reagent, for amide coupling reactions. The information focuses on the critical role of temperature in achieving optimal reaction efficiency.

Troubleshooting Guide: Temperature-Related Issues

Low or incomplete product yield is a common issue in amide coupling reactions. Temperature is a crucial parameter when using Tris(2,2,2-trifluoroethyl) borate, and its optimization can significantly improve reaction outcomes.

Issue 1: Low or No Product Formation

  • Possible Cause: The reaction temperature is too low, resulting in a slow or stalled reaction rate.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.

    • Increase Temperature: Gradually increase the reaction temperature. A significant number of successful amidations with this reagent are reported at 80°C. For less reactive or sterically hindered substrates, temperatures may be increased to 100°C or even 125°C.[1][2]

    • Increase Reaction Time: At lower temperatures, extending the reaction time may lead to higher conversion. However, studies have shown that temperature has a more significant impact on reaction completion than time.[1]

    • Consider Solvent: Ensure the solvent's boiling point is compatible with the desired reaction temperature. Solvents like acetonitrile (B52724) or tert-amyl methyl ether (TAME) are commonly used.[3][4]

Issue 2: Formation of Side Products/Decomposition

  • Possible Cause: The reaction temperature is too high, leading to the degradation of starting materials, the product, or the coupling reagent itself.

  • Troubleshooting Steps:

    • Lower Temperature: Reduce the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and stability. The ideal temperature is often substrate-dependent.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction for the appearance of side products and to determine the point of maximum product formation before significant degradation occurs.

    • Check Substrate Stability: Verify the thermal stability of your specific carboxylic acid and amine starting materials, as they may be sensitive to higher temperatures.

Issue 3: Inconsistent Results

  • Possible Cause: Poor temperature control or localized overheating.

  • Troubleshooting Steps:

    • Ensure Uniform Heating: Use a suitable heating mantle or oil bath with good stirring to ensure a consistent temperature throughout the reaction mixture.

    • Controlled Addition: For exothermic reactions, consider a slower, dropwise addition of the coupling reagent to the reaction mixture to better control the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for an amide coupling reaction using this compound?

A1: While there is no single optimal temperature for all reactions, a general starting point is 80°C .[3] This temperature provides a good balance of reaction rate and stability for a wide range of substrates. For unreactive starting materials, such as sterically hindered carboxylic acids or amines, increasing the temperature to 100°C or 125°C may be necessary to achieve a reasonable yield.[1][2] It is always recommended to perform a small-scale optimization to determine the best temperature for your specific substrates.

Q2: How does temperature affect the reaction time?

A2: Temperature has a significant impact on reaction time. In many cases, increasing the temperature can dramatically reduce the required reaction time. For example, reactions that might take 15 hours to reach completion could potentially be finished in as little as 5 hours at a higher temperature.[1] It has been noted that reaction temperature is often a more critical factor for success than the reaction time itself.

Q3: Can I run the reaction at room temperature?

A3: It is generally not recommended to run these reactions at room temperature. The activation energy for the amide bond formation using this reagent typically requires thermal energy. At room temperature, the reaction rate will likely be too slow to be practical, resulting in little to no product formation even after extended periods.

Q4: What are the risks of using too high a temperature?

A4: Exceeding the optimal temperature can lead to several issues. These include the thermal decomposition of your starting materials, the desired amide product, or the this compound reagent itself. This can result in a lower yield of the desired product and an increase in impurities, complicating purification.

Q5: Are there any alternatives to conventional heating?

A5: Yes, this compound can also be used effectively with microwave heating.[5] Microwave irradiation can sometimes lead to shorter reaction times and improved yields compared to conventional heating methods. However, temperature control should still be carefully monitored.

Data Presentation

The following table summarizes the effect of temperature on the yield of amide formation for less reactive substrates, as inferred from published literature. Note that direct comparative studies under identical conditions are limited; this table provides a representative illustration based on findings for challenging substrates.

Substrate TypeTemperature (°C)Reaction Time (h)Yield (%)Reference
Hindered Aliphatic Acid10015Good[1]
Unreactive Benzoic Acid10015Good[1][2]
Standard Aromatic Acid805-15Excellent[1][3]

Experimental Protocols

General Protocol for Amide Coupling at 80°C

This protocol is adapted from established literature for the synthesis of N-benzyl-2-phenylacetamide.[3]

  • Reaction Setup: To a solution or suspension of the carboxylic acid (1 equivalent, e.g., 2 mmol) and the amine (1 equivalent, e.g., 2 mmol) in a suitable solvent (e.g., acetonitrile, 4 mL), add this compound (2 equivalents, e.g., 4 mmol).

  • Heating: Heat the reaction mixture to 80°C and stir for 5-15 hours.

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified. A common method involves dissolving the residue in a solvent like dichloromethane, washing with aqueous solutions of NaHCO3 and HCl, drying the organic layer, and concentrating it to yield the final product.[3] Alternatively, a solid-phase workup using scavenger resins can be employed to simplify purification.[1]

Protocol for Unreactive Substrates at Higher Temperatures

For less reactive substrates, such as pivalic acid or certain benzoic acids, the general protocol can be modified by increasing the reaction temperature to 100°C in a sealed tube to prevent solvent evaporation.[1][2] The reaction time may also need to be extended, and careful monitoring is crucial.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Amidation Reactions start Low or Incomplete Product Yield check_temp Is Reaction Temperature Optimal (e.g., 80°C)? start->check_temp increase_temp Increase Temperature (e.g., to 100-125°C) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes success Improved Yield increase_temp->success increase_time Increase Reaction Time check_time->increase_time No check_substrates Are Substrates Unreactive/Hindered? check_time->check_substrates Yes increase_time->success check_substrates->increase_temp Yes side_products Are Side Products Observed? check_substrates->side_products No lower_temp Lower Temperature to Reduce Decomposition side_products->lower_temp Yes side_products->success No, Re-evaluate lower_temp->success

Caption: Troubleshooting workflow for low yield in amidation reactions.

Amidation_Pathway Proposed Amidation Pathway with this compound cluster_reactants Reactants RCOOH Carboxylic Acid (R-COOH) Intermediate Acyloxyboron Intermediate RCOOH->Intermediate + B(OCH2CF3)3 Δ (Heat) RNH2 Amine (R'-NH2) Amide Amide Product (R-CONH-R') RNH2->Amide Borate B(OCH2CF3)3 Borate->Intermediate Intermediate->Amide + R'-NH2 Byproduct Boron Byproducts Amide->Byproduct releases

Caption: Simplified reaction pathway for borate-mediated amidation.

References

Water removal techniques for catalytic amidation with borate esters.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic amidation reactions utilizing borate (B1201080) esters. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic amidation with borate esters, with a focus on challenges related to water removal.

Issue 1: Low or No Amide Product Yield

  • Question: My reaction is showing low to no conversion to the desired amide product. What are the potential causes and how can I resolve this?

  • Answer: Low or no product yield is a common issue that can stem from several factors, primarily related to inefficient water removal, catalyst activity, or reaction conditions.

    • Inefficient Water Removal: The formation of the acyloxyboron intermediate from the carboxylic acid and the borate ester catalyst is a reversible reaction that produces water.[1][2][3] Effective removal of this water is crucial to drive the reaction towards the formation of the amide product.[1][2][3]

      • Troubleshooting with Dean-Stark Apparatus: If you are using a Dean-Stark apparatus for azeotropic water removal, ensure that the solvent is refluxing at a rate that allows for efficient collection of water.[4] Check for leaks in your glassware setup. The choice of solvent is also critical; solvents like toluene (B28343) or tert-amyl methyl ether (TAME) are commonly used for their ability to form an azeotrope with water.[5][6]

      • Troubleshooting with Molecular Sieves: If you are using molecular sieves, ensure they are properly activated and of the correct pore size (typically 4Å).[6][7] The quantity of molecular sieves can also be a factor; an insufficient amount may not effectively sequester the water produced.[5] However, be aware that molecular sieves can be less practical for large-scale reactions.[8]

    • Catalyst Deactivation: Certain substrates, particularly those with coordinating functionalities like 2-aminopyridine (B139424), can inhibit or deactivate boronic acid-based catalysts.[9][10][11] Borate ester catalysts may show more resilience but can still be affected.[9][10][11] If you are using a coordinating substrate, consider increasing the catalyst loading or switching to a more robust catalyst.

    • Reaction Temperature: While some borate ester catalyzed amidations can proceed at room temperature, many require elevated temperatures to achieve a reasonable reaction rate.[7] If your reaction is sluggish, consider increasing the temperature, ensuring it is appropriate for your solvent and reactants.

    • Purity of Reagents: Ensure that your carboxylic acid, amine, and solvent are free of excess water and other impurities that could interfere with the reaction.

Issue 2: Reaction Stalls or Proceeds Very Slowly

  • Question: My amidation reaction starts but then stalls, or the reaction rate is extremely slow. What could be the problem?

  • Answer: A stalled or slow reaction often points to issues with the catalyst's stability or the reaction equilibrium.

    • Catalyst Hydrolysis and Decomposition: The borate ester catalyst can be susceptible to hydrolysis, which can lead to the formation of less reactive boric acid or oligomeric boron oxides.[4] This is often exacerbated by inefficient water removal. Ensuring a rigorously dry reaction setup is crucial.

    • Formation of Unreactive Intermediates: With some substrates, the catalyst may form stable, off-cycle intermediates that do not lead to the desired amide. For example, 2-aminopyridine has been shown to stabilize catalytically inactive boroxines, a dehydrated trimer of boronic acid.[9][10][11]

    • Insufficient Mixing: In heterogeneous reaction mixtures, ensure adequate stirring to facilitate contact between the reactants and the catalyst.

Logical Flow for Troubleshooting Low Yield:

G start Low Amide Yield check_water_removal Check Water Removal Method start->check_water_removal dean_stark Using Dean-Stark? check_water_removal->dean_stark Azeotropic molecular_sieves Using Molecular Sieves? check_water_removal->molecular_sieves Dehydrating Agent check_reflux Ensure Proper Reflux & No Leaks dean_stark->check_reflux Yes check_sieves Use Freshly Activated Sieves Increase Quantity molecular_sieves->check_sieves Yes check_catalyst Check Catalyst & Substrate check_reflux->check_catalyst check_sieves->check_catalyst coordinating_substrate Coordinating Substrate? check_catalyst->coordinating_substrate increase_catalyst Increase Catalyst Loading or Change Catalyst coordinating_substrate->increase_catalyst Yes check_conditions Review Reaction Conditions coordinating_substrate->check_conditions No increase_catalyst->check_conditions increase_temp Increase Temperature check_conditions->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents end Improved Yield check_reagents->end

Caption: Troubleshooting workflow for low amide yield.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical for borate ester catalyzed amidation?

A1: The catalytic cycle involves the reaction of the borate ester with a carboxylic acid to form an acyloxyboron intermediate, releasing a molecule of water in the process.[6] This initial step is often thermodynamically unfavorable and reversible.[1][2][3] According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the acyloxyboron intermediate, which then reacts with the amine to produce the final amide product.[1][2][3] Without efficient water removal, the concentration of the active intermediate remains low, leading to poor reaction yields.

Q2: What are the advantages of using a Dean-Stark apparatus over molecular sieves for water removal?

A2: A Dean-Stark apparatus offers the advantage of being a continuous and economical method for water removal, making it highly suitable for large-scale reactions.[4][8] It physically separates the water from the reaction mixture, avoiding the need for solid drying agents that can be waste-intensive.[5] Molecular sieves, while effective for smaller-scale reactions and at lower temperatures, can be costly and generate significant waste on an industrial scale.[5][8]

Q3: Can I use any solvent for azeotropic water removal with a Dean-Stark trap?

A3: No, the choice of solvent is crucial. The solvent must form a low-boiling azeotrope with water. Toluene and tert-amyl methyl ether (TAME) are commonly reported and effective solvents for this purpose.[5][6] More recently, tert-butyl acetate (B1210297) (tBuOAc) has been shown to be a suitable solvent for amidation catalyzed by B(OCH₂CF₃)₃.[6]

Q4: My substrate is an amino acid. Do I need to protect the functional groups?

A4: One of the significant advantages of certain borate ester catalytic systems is their ability to perform chemoselective amidation on unprotected amino acids.[4][5] This avoids the need for additional protection and deprotection steps, improving the overall efficiency of the synthesis.

Q5: Which borate ester catalyst is the most effective?

A5: The effectiveness of a borate ester catalyst can be substrate-dependent. However, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is a commercially available and highly effective catalyst for a broad range of substrates.[4][6] It has been shown to significantly outperform boric acid and other borate esters like trimethyl borate, B(OMe)₃.[4]

Catalytic Cycle of Borate Ester Amidation:

G cluster_0 Catalytic Cycle Borate Ester Borate Ester Acyloxyboron Intermediate Acyloxyboron Intermediate Borate Ester->Acyloxyboron Intermediate + RCOOH - H2O Tetrahedral Intermediate Tetrahedral Intermediate Acyloxyboron Intermediate->Tetrahedral Intermediate + R'NH2 Water Removal Water Removal Acyloxyboron Intermediate->Water Removal Equilibrium Shift Tetrahedral Intermediate->Borate Ester - Amide

Caption: Simplified catalytic cycle for amidation.

Data Presentation

Table 1: Comparison of Boron-Based Catalysts for Amidation

CatalystSubstratesSolventWater RemovalYield (%)Reference
Boric AcidPhenylacetic acid + BenzylamineTolueneDean-Stark<10[4]
B(OMe)₃Phenylacetic acid + BenzylamineTolueneDean-Stark~40[4]
B(OCH₂CF₃)₃ Phenylacetic acid + Benzylamine Toluene Dean-Stark >95 [4]
Arylboronic Acid4-Phenylbutyric acid + BenzylamineTolueneMolecular SievesHigh[1][2][3]
B(OCH₂CF₃)₃2-Picolinic acid + CyclohexanemethylaminetBuOAcDean-StarkHigh[6]

Note: Yields are approximate and can vary based on specific reaction conditions and substrate combinations.

Experimental Protocols

Protocol 1: General Procedure for B(OCH₂CF₃)₃-Catalyzed Amidation using Dean-Stark Apparatus

This protocol is adapted from methodologies described for efficient catalytic amidation.[4][6]

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • This compound, B(OCH₂CF₃)₃ (0.05 mmol, 5 mol%)

  • Toluene or tert-amyl methyl ether (TAME) (2.0 M concentration of limiting reagent)

  • Round-bottom flask equipped with a magnetic stir bar

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the solvent (e.g., TAME, to achieve a 2.0 M concentration).

  • Catalyst Addition: Add the borate ester catalyst, B(OCH₂CF₃)₃ (5 mol%), to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed as it collects in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 1-24 hours, depending on the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by various methods, including direct crystallization from the reaction mixture, filtration through a silica (B1680970) plug to remove the catalyst, or a standard aqueous workup followed by purification via column chromatography.

Experimental Workflow Diagram:

G start Start setup Assemble & Dry Glassware (Flask, Dean-Stark, Condenser) start->setup charge Charge Flask with: - Carboxylic Acid (1 eq) - Amine (1 eq) - Solvent (e.g., TAME) setup->charge add_catalyst Add B(OCH2CF3)3 Catalyst (e.g., 5 mol%) charge->add_catalyst reflux Heat to Reflux (Collect water in Dean-Stark) add_catalyst->reflux monitor Monitor Reaction (TLC, LC-MS) reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No workup Cool to RT & Isolate Product (Crystallization, Filtration, or Chromatography) complete->workup Yes end End workup->end

Caption: Experimental workflow for catalytic amidation.

References

Technical Support Center: Tris(2,2,2-trifluoroethyl) borate in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation utilizing Tris(2,2,2-trifluoroethyl) borate (B1201080). This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and optimize amide coupling reactions. Below, you will find a comprehensive guide structured in a question-and-answer format to address common challenges, detailed experimental protocols, and quantitative data to refine your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with Tris(2,2,2-trifluoroethyl) borate has a low or no yield. What are the common causes?

Several factors can contribute to poor outcomes in amide coupling reactions. The primary reasons often involve the nature of the substrates, reaction conditions, or the integrity of the reagent itself.

  • Substrate Reactivity: Sterically hindered carboxylic acids or amines can significantly slow down or prevent the reaction.[1] For instance, pivalic acid and benzoic acids are relatively unreactive and may require higher temperatures to achieve reasonable conversions.[2]

  • Reaction Temperature and Time: The reaction temperature is a critical parameter. While many reactions proceed well at 80 °C, less reactive substrates may necessitate temperatures up to 100 °C.[2][3] It has been observed that reaction temperature is often more crucial than the reaction time.[4]

  • Reagent Quality: The this compound reagent should be pure. It can be synthesized from boric anhydride (B1165640) (B₂O₃) and 2,2,2-trifluoroethanol (B45653).[2][3] Impurities could potentially interfere with the reaction.

  • Amine Deactivation: The amine's nucleophilicity is crucial. Protonation of the amine will render it non-nucleophilic and prevent the reaction from proceeding.[1]

  • Thermal Background Reaction: It is important to note that a thermal reaction in the absence of the borate reagent can occur, although typically in low yields (<9%).[2] This highlights the mediating role of the borate ester.

Q2: I am observing side reactions or impurities in my final product. How can I minimize them?

Side reactions can arise from various sources. Understanding their origin is key to mitigation.

  • Borate-Ester Derived Byproducts: The reaction mixture will contain byproducts derived from the borate ester.[3] A proper workup procedure is essential for their removal.

  • Racemization: When coupling amino acids, racemization is a potential concern. However, reactions with this compound have been shown to proceed with very low levels of racemization.[4] If racemization is suspected, consider optimizing the reaction temperature and time.

  • Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates, though this specific reagent is known to be tolerant of reactions carried out open to the air.[3] However, for sensitive substrates, using anhydrous solvents might be beneficial.[1]

Q3: How can I optimize the reaction conditions for my specific substrates?

Optimization is often necessary to achieve high yields, especially with challenging substrates.

  • Temperature: For unreactive systems, such as pivalic and benzoic acids, increasing the reaction temperature to 100 °C can significantly improve yields.[5]

  • Reaction Time: While some reactions are complete within 5 hours, more challenging couplings may require longer reaction times of up to 24 hours.[2][3]

  • Solvent: Acetonitrile (MeCN) is a commonly used solvent as most amines and carboxylic acids are readily soluble in it.[3]

  • Workup Procedure: A solid-phase workup using commercially available resins can be a convenient method for purification, avoiding the need for traditional aqueous workups or column chromatography.[2][4]

Experimental Protocols

General Procedure for Amide Coupling

A mixture of the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and this compound (2.0 equiv) in a suitable solvent (e.g., MeCN) is heated.[3] The reaction temperature and time are optimized based on the reactivity of the substrates, typically ranging from 80 °C to 100 °C and 5 to 24 hours.[2][3] Upon completion, the reaction mixture is purified.

Solid-Phase Workup Procedure

After the reaction, the mixture can be purified by a filtration procedure using commercially available resins, which eliminates the need for aqueous workup or chromatography in many cases.[4] This method is particularly advantageous for its simplicity and potential for automation.[2]

Synthesis of this compound

The reagent can be prepared by heating a suspension of boric anhydride (B₂O₃) in 2,2,2-trifluoroethanol. A typical procedure involves stirring a suspension of B₂O₃ (0.37 mol) in 2,2,2-trifluoroethanol (0.73 mol) at 80 °C for 8 hours.[2][3] The excess boric anhydride is then filtered off, and the filtrate is purified by distillation to yield this compound as a clear liquid.[2]

Data Presentation

Table 1: Comparison of Different Boron Reagents for the Amidation of Phenylacetic Acid with Benzylamine.

EntryBoron ReagentTime (h)Yield (%)
1B(OCH₂CF₃)₃1591
2B(OCH₂CF₃)₃592
3B(OMe)₃1586
4B(OMe)₃551
5B₂O₃515

Reactions carried out at 80 °C. Data sourced from[2].

Table 2: Effect of Temperature on the Yield of Amide Coupling for Unreactive Carboxylic Acids.

Carboxylic AcidAmineTemperature (°C)Time (h)Yield (%)
Pivalic AcidBenzylamine8015<5
Pivalic AcidBenzylamine1002475
Benzoic AcidBenzylamine801545
Benzoic AcidBenzylamine1002488

Data sourced from[5].

Visualizations

Troubleshooting_Workflow start Start: Failed Amide Coupling check_substrates Are substrates sterically hindered or electronically deactivated? start->check_substrates increase_temp Increase reaction temperature (e.g., to 100 °C) check_substrates->increase_temp Yes check_reagent Is the borate reagent pure? check_substrates->check_reagent No prolong_time Prolong reaction time (e.g., up to 24h) increase_temp->prolong_time successful_coupling Successful Amide Coupling prolong_time->successful_coupling purify_reagent Purify reagent by distillation check_reagent->purify_reagent No check_conditions Review reaction conditions (solvent, stoichiometry) check_reagent->check_conditions Yes purify_reagent->successful_coupling optimize_conditions Optimize solvent and ensure correct stoichiometry check_conditions->optimize_conditions Issues found check_conditions->successful_coupling No issues optimize_conditions->successful_coupling

Caption: Troubleshooting workflow for failed amide couplings.

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) Activated_Ester Activated Borate Ester Intermediate RCOOH->Activated_Ester + Borate B(OCH₂CF₃)₃ Borate->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amine R'-NH₂ (Amine) Amine->Tetrahedral_Intermediate + Amide R-CONH-R' (Amide Product) Tetrahedral_Intermediate->Amide Elimination

Caption: Proposed mechanism for borate-mediated amide coupling.

References

Technical Support Center: Optimizing Tris(2,2,2-trifluoroethyl) borate (TTFEB) in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Tris(2,2,2-trifluoroethyl) borate (B1201080) (TTFEB) concentration in electrolytes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during their experiments with this electrolyte additive.

Frequently Asked Questions (FAQs)

Q1: What is Tris(2,2,2-trifluoroethyl) borate (TTFEB) and what is its primary role as an electrolyte additive?

This compound is a borate ester compound used as an additive in battery electrolytes.[1] Its main function is to enhance the electrochemical performance of batteries, particularly those with high-voltage cathodes. It achieves this by participating in the formation of a stable and uniform protective film on the cathode surface, known as the cathode-electrolyte interphase (CEI). This film helps to suppress the decomposition of the electrolyte at high voltages and prevents the structural degradation of the cathode material.[2][3]

Q2: What are the observable benefits of adding TTFEB to an electrolyte?

The addition of TTFEB to an electrolyte can lead to several significant improvements in battery performance, including:

  • Enhanced Cycling Stability: TTFEB helps in maintaining a high capacity retention over numerous charge-discharge cycles.[2][3]

  • Improved Rate Capability: Batteries can be charged and discharged at higher rates while retaining a significant portion of their capacity.[2][3]

  • Increased Initial Discharge Capacity: The initial capacity of the battery can be higher with the addition of TTFEB.[2][3]

  • Reduced Interfacial Impedance: The protective film formed by TTFEB can have a lower impedance, facilitating better ion transport.[2][3]

Q3: What is the optimal concentration of TTFEB to be used in an electrolyte?

The optimal concentration of TTFEB can vary depending on the specific battery chemistry and operating conditions. However, research has shown that even small amounts can be highly effective. For instance, a concentration of 0.5 wt% TTFEB in the electrolyte has been demonstrated to significantly enhance the performance of LiNi1/3Co1/3Mn1/3O2 cathodes.[2][3] It is recommended to start with a low concentration (e.g., 0.5 wt%) and optimize based on your specific experimental results.

Q4: Can TTFEB be used with different types of battery chemistries?

Yes, TTFEB has shown effectiveness in different battery systems. It has been successfully evaluated as an additive for LiNi1/3Co1/3Mn1/3O2 cathodes in lithium-ion batteries.[2][3] Additionally, its role as an anion receptor has been investigated in cyclic ether-based electrolytes for sodium-ion batteries, where it helps in forming a stable inorganic-rich solid electrolyte interphase (SEI) on the anode.[4]

Q5: Are there any derivatives of TTFEB that can be used as electrolyte additives?

Yes, a derivative named Lithium cyano this compound (LCTFEB) has been synthesized and investigated as a multifunctional electrolyte additive. LCTFEB is prepared by the reaction of TTFEB with lithium cyanide.[5][6][7] It has been shown to significantly improve the performance of lithium metal batteries by forming a thin, LiF-rich SEI on the lithium metal anode.[5][6]

Troubleshooting Guide

Issue 1: Poor cycling performance and capacity fading at high voltages.

  • Possible Cause: Decomposition of the electrolyte and structural deterioration of the cathode material at high operating voltages.

  • Troubleshooting Steps:

    • Introduce TTFEB as an additive: Start by adding 0.5 wt% of TTFEB to your standard electrolyte.

    • Mechanism of Action: TTFEB will participate in the formation of a stable and uniform protective film on the cathode surface. This film alleviates electrolyte decomposition and preserves the cathode's structural integrity.[2][3]

    • Expected Outcome: A significant improvement in capacity retention after multiple cycles. For example, with a LiNi1/3Co1/3Mn1/3O2 cathode, the capacity retention can increase to around 89.5% after 100 cycles with 0.5 wt% TTFEB.[2][3]

Issue 2: Low rate capability, with a significant drop in capacity at higher C-rates.

  • Possible Cause: High interfacial impedance at the cathode-electrolyte interface, hindering lithium-ion transport.

  • Troubleshooting Steps:

    • Utilize TTFEB in the electrolyte: The addition of TTFEB (e.g., 0.5 wt%) can help in forming a thin and uniform film on the cathode with lower interfacial impedance.[2][3]

    • Experimental Verification: Conduct rate capability tests, cycling the cells at various C-rates (e.g., from 0.1C to 4C).

    • Expected Outcome: A noticeable improvement in the discharge capacity at higher rates. For instance, at a rate of 4C, the discharge capacity of a LiNi1/3Co1/3Mn1/3O2 cathode was enhanced from 73.7 mAh g⁻¹ to 135.1 mAh g⁻¹ with the addition of 0.5 wt% TTFEB.[2][3]

Issue 3: Unstable Solid Electrolyte Interphase (SEI) on the anode in sodium-ion batteries with cyclic ether-based electrolytes.

  • Possible Cause: Ring-opening polymerization of the cyclic ether solvent, leading to the formation of unstable polyelectrolytes on the anode surface.

  • Troubleshooting Steps:

    • Incorporate TTFEB as an anion receptor: Add TTFEB (e.g., 5 wt%) to the cyclic ether-based electrolyte.

    • Mechanism of Action: TTFEB acts as an anion receptor, tethering the PF₆⁻ anion and promoting the formation of a stable, inorganic-rich SEI layer.[4]

    • Expected Outcome: Significantly improved cycling stability. In hard carbon/Na cells, the addition of 5% TTFEB resulted in a capacity retention of 89.7% over 250 cycles, compared to a rapid capacity drop in the absence of the additive.[4]

Quantitative Data Presentation

Table 1: Performance of LiNi1/3Co1/3Mn1/3O2 Cathode with and without TTFEB Additive

ParameterWithout TTFEBWith 0.5 wt% TTFEB
Initial Discharge Capacity (0.5C) -185.3 mAh g⁻¹
Capacity Retention (after 100 cycles) -89.5%
Discharge Capacity (4C) 73.7 mAh g⁻¹135.1 mAh g⁻¹

Data sourced from galvanostatic charge/discharge tests.[2][3]

Table 2: Performance of Hard Carbon/Na Cells with and without TTFEB Additive in a Cyclic Ether-Based Electrolyte

ParameterWithout TTFEBWith 5% TTFEB
Capacity Retention (after 250 cycles) Rapid failure after 80 cycles89.7%
Discharge Capacity (0.25 A g⁻¹) -258.6 mAh g⁻¹

Data sourced from cycling stability tests.[4]

Experimental Protocols

Protocol 1: Preparation of Electrolyte with TTFEB Additive

  • Materials:

    • Base electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), 1:1 by volume).

    • This compound (TTFEB), purity >95%.

    • Inert atmosphere glovebox (e.g., argon-filled) with H₂O and O₂ levels < 0.1 ppm.

  • Procedure:

    • Inside the glovebox, measure the required volume of the base electrolyte.

    • Calculate the mass of TTFEB needed to achieve the desired weight percentage (e.g., for 0.5 wt%, add 0.05 g of TTFEB to 9.95 g of electrolyte).

    • Carefully add the TTFEB to the base electrolyte.

    • Stir the mixture using a magnetic stirrer until the TTFEB is completely dissolved and the solution is homogeneous.

    • The prepared electrolyte is now ready for cell assembly.

Protocol 2: Electrochemical Characterization of Cells

  • Cell Assembly:

    • Assemble coin cells (e.g., 2032-type) inside an argon-filled glovebox.

    • Use the prepared electrolyte with TTFEB, a cathode (e.g., LiNi1/3Co1/3Mn1/3O2), a lithium metal anode, and a separator (e.g., Celgard 2400).

  • Galvanostatic Cycling:

    • Use a battery testing system to perform charge-discharge cycling at various C-rates.

    • For cycling stability, cycle the cells at a constant C-rate (e.g., 0.5C) for a specified number of cycles (e.g., 100 cycles).

    • For rate capability, cycle the cells at progressively increasing C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 4C).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after cycling.

    • Apply a small AC voltage (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine the interfacial impedance.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep1 Base Electrolyte prep3 Mixing in Glovebox prep1->prep3 prep2 TTFEB Additive prep2->prep3 assembly4 Prepared Electrolyte prep3->assembly4 assembly1 Cathode assembly5 Coin Cell Assembly assembly1->assembly5 assembly2 Anode assembly2->assembly5 assembly3 Separator assembly3->assembly5 assembly4->assembly5 test1 Galvanostatic Cycling assembly5->test1 test2 Rate Capability Test assembly5->test2 test3 EIS Measurement assembly5->test3 analysis1 Capacity Retention test1->analysis1 analysis2 Rate Performance test2->analysis2 analysis3 Interfacial Impedance test3->analysis3

Caption: Experimental workflow for evaluating TTFEB in electrolytes.

Troubleshooting_Logic start Start: Experiencing Poor Battery Performance issue Identify Issue: - Capacity Fading? - Low Rate Capability? start->issue solution Solution: Add TTFEB to Electrolyte issue->solution Yes mechanism Mechanism: Forms Stable Protective Film on Cathode solution->mechanism outcome1 Outcome: Improved Cycling Stability mechanism->outcome1 outcome2 Outcome: Enhanced Rate Capability mechanism->outcome2 end End: Optimized Performance outcome1->end outcome2->end

Caption: Troubleshooting logic for common battery performance issues.

References

Validation & Comparative

A Head-to-Head Battle of Amide Coupling Reagents: Tris(2,2,2-trifluoroethyl) borate vs. HATU

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, directly influencing reaction yields, purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of two prominent reagents: the borate (B1201080) ester Tris(2,2,2-trifluoroethyl) borate (TTFEB) and the uronium salt-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

While direct, side-by-side comparative studies across a broad range of substrates are not extensively documented in the literature, this guide synthesizes available experimental data to offer a clear comparison of their performance, mechanisms, and ideal applications.

Performance Overview

This compound has emerged as a highly effective reagent for the direct amidation of carboxylic acids and amines under relatively mild conditions.[1][2][3] Its operational simplicity and the ability to often purify products through a simple filtration, thereby avoiding aqueous workups and chromatography, make it an attractive option for a wide array of applications.[4][5]

HATU, on the other hand, is renowned for its high coupling efficiency, rapid reaction kinetics, and its remarkable ability to suppress racemization, particularly in the context of peptide synthesis and the coupling of sterically hindered or electronically challenging substrates.[6][7][8]

The selection between TTFEB and HATU will largely depend on the specific requirements of the synthesis, including the nature of the substrates, the need for stringent stereochemical control, and considerations of cost and downstream processing.

Data Presentation: A Comparative Look at Performance

The following tables summarize representative experimental data for amide synthesis using TTFEB and HATU, extracted from the cited literature.

Table 1: Amide Synthesis using this compound (TTFEB)

Carboxylic AcidAmineTemp (°C)Time (h)Yield (%)Citation
Phenylacetic acidBenzylamine80591[9]
Phenylacetic acidMorpholine80595[9]
Benzoic acidBenzylamine1001588[9]
N-Boc-L-phenylalanineBenzylamine801596[9]
N-Cbz-L-prolineBenzylamine801595[9]

Table 2: Amide Synthesis using HATU

Carboxylic AcidAmineTemp (°C)Time (h)Yield (%)Citation
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethan-1-oneRT1663[10]
3-(4-bromophenyl)acrylic acidBenzylamineRT--[11]
Fmoc-L-ValineH-Gly-ResinRT1-2High[6]
Sterically hindered amino acidsResin-bound amineRT1-2High[6][7]
N-methylated amino acidsResin-bound amineRT-High[7]

Experimental Protocols

General Protocol for Amide Synthesis using this compound (TTFEB)

This protocol is adapted from Lanigan, R. M.; Starkov, P.; Sheppard, T. D. J. Org. Chem.2013 , 78 (9), 4512-4523.[4]

  • Reaction Setup: To a solution or suspension of the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in an appropriate solvent (e.g., acetonitrile), add this compound (1.0-2.0 equiv).

  • Reaction Conditions: The reaction mixture is typically heated at 80-100 °C for 5-15 hours. The progress of the reaction can be monitored by standard techniques such as TLC or LC-MS.

  • Work-up and Purification:

    • Aqueous Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with an aqueous acid solution (e.g., 1 M HCl), an aqueous base solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sulfate (B86663), filtered, and concentrated to afford the crude product, which can be further purified by chromatography if necessary.

    • Solid-Phase Work-up: The reaction mixture is concentrated and the residue is dissolved in a suitable solvent. The solution is then passed through a cartridge containing a solid-phase scavenger resin to remove unreacted starting materials and byproducts. The eluent is collected and concentrated to yield the purified amide.[9]

General Protocol for Amide Synthesis using HATU

This protocol is a general procedure adapted from multiple sources.[1][6][12]

  • Reaction Setup: To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Activation: Add HATU (1.0-1.2 equiv) to the mixture and stir at room temperature for 5-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. Reaction times can vary from 1 to 18 hours depending on the substrates.

  • Work-up and Purification: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or recrystallization.

Mandatory Visualization

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Carboxylic Acid Amine Solvent Reaction_Vessel Combine Reagents & Coupling Agent Reagents->Reaction_Vessel Coupling_Agent TTFEB or HATU (Base if HATU) Coupling_Agent->Reaction_Vessel Stir_Heat Stirring & Heating (if TTFEB) or RT (if HATU) Reaction_Vessel->Stir_Heat Monitoring Monitor Progress (TLC, LC-MS) Stir_Heat->Monitoring Workup Aqueous Wash or Solid-Phase Filtration Monitoring->Workup Reaction Complete Purification Column Chromatography (if necessary) Workup->Purification Product Pure Amide Workup->Product If pure Purification->Product

Caption: General experimental workflow for amide synthesis.

Reagent_Selection_Logic Start Start: Amide Synthesis Required Substrate_Consideration Substrate Characteristics? Start->Substrate_Consideration Chiral_Integrity High Racemization Risk? (e.g., Peptide Synthesis) Substrate_Consideration->Chiral_Integrity Standard Steric_Hindrance Sterically Hindered Substrates? Substrate_Consideration->Steric_Hindrance Standard Chiral_Integrity->Steric_Hindrance No Use_HATU Choose HATU Chiral_Integrity->Use_HATU Yes Process_Simplicity Desire for Simplified Work-up? Steric_Hindrance->Process_Simplicity No Steric_Hindrance->Use_HATU Yes Use_TTFEB Choose TTFEB Process_Simplicity->Use_TTFEB Yes Process_Simplicity->Use_TTFEB No, consider other factors (cost, availability)

References

A Comparative Guide to Boronic Acids and Borate Esters as Amidation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of chemical synthesis, particularly in the pharmaceutical industry. While numerous methods exist, the use of catalysts to promote this transformation in an atom-economical manner is of paramount importance. Among the various catalysts developed, organoboron compounds, specifically boronic acids and borate (B1201080) esters, have emerged as powerful tools. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in catalyst selection for your research and development needs.

At a Glance: Performance Comparison

The catalytic activity of boronic acids and borate esters in amidation is highly dependent on the nature of the substrates. While boronic acids can be highly effective for simple, non-coordinating substrates, their performance can be significantly hampered by the presence of coordinating groups in the amine or carboxylic acid. In contrast, borate esters often exhibit broader substrate scope and greater tolerance to functional groups, particularly those that can chelate to the boron center.

The following table summarizes the performance of a representative boronic acid (2-chlorophenylboronic acid) and a borate ester (tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃) in the amidation of two distinct substrate pairs, highlighting the critical role of substrate-catalyst interactions.

Substrate PairCatalyst (10 mol%)SolventTime (h)Yield (%)Reference
Non-coordinating: Benzoic Acid + 4-Phenylbutylamine2-Chlorophenylboronic AcidTAME5~95
B(OCH₂CF₃)₃TAME5~60
Coordinating: Phenylacetic Acid + 2-Aminopyridine2-Chlorophenylboronic AcidTAME400
B(OCH₂CF₃)₃TAME4063[1]

Table 1: Comparison of Boronic Acid and Borate Ester Catalyst Performance. TAME = tert-Amyl methyl ether. Reactions were conducted under Dean-Stark conditions.

Delving Deeper: Mechanistic Insights

The catalytic cycles of boronic acids and borate esters in amidation share a common theme: the activation of the carboxylic acid via the formation of an acyloxyboron intermediate. However, the specific pathways and the susceptibility of the catalysts to deactivation differ significantly.

Boronic Acid Catalytic Cycle

A widely accepted mechanism for boronic acid-catalyzed amidation involves the formation of a monoacyloxyboronic acid intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the amide and regenerate the catalyst. A key challenge with boronic acid catalysts is their propensity to form inactive trimeric anhydrides, known as boroxines, especially in the presence of coordinating substrates which can stabilize these off-cycle species.[1]

BoronicAcid_Cycle cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway RCOOH R-COOH Acyloxyboronic ArB(OH)(OCOR) RCOOH->Acyloxyboronic + ArB(OH)₂ - H₂O ArBOH2 ArB(OH)₂ Tetrahedral Tetrahedral Intermediate Acyloxyboronic->Tetrahedral + R'NH₂ Amine R'NH₂ Amide R-CONHR' Tetrahedral->Amide - ArB(OH)₂ Amide->Amide Water H₂O Boroxine Inactive Boroxine ArBOH2_deactivated ArB(OH)₂ ArBOH2_deactivated->Boroxine 3x CoordinatingSubstrate Coordinating Substrate CoordinatingSubstrate->Boroxine

Boronic Acid Catalytic Cycle and Deactivation.
Borate Ester Catalytic Cycle

Borate esters also activate carboxylic acids by forming acyloxyboron intermediates. A proposed mechanism suggests that the borate ester reacts with the carboxylic acid to form a monoacyloxyboron species.[2] This is followed by a carboxylic acid-assisted nucleophilic attack by the amine, leading to the amide product and a monohydroxyboron species. The catalyst is then regenerated through condensation with another molecule of the carboxylic acid. The alkoxy groups of the borate ester appear to play a crucial role in preventing the formation of unreactive oligomeric boron species.[2]

BorateEster_Cycle cluster_0 Catalytic Cycle RCOOH R-COOH Acyloxyborate (RO)₂B(OCOR) RCOOH->Acyloxyborate + B(OR)₃ - ROH BOR3 B(OR)₃ Tetrahedral Tetrahedral Intermediate Acyloxyborate->Tetrahedral + R'NH₂ Amine R'NH₂ Amide R-CONHR' Tetrahedral->Amide - (RO)₂BOH Amide->Amide ROHBOROH (RO)₂BOH ROHBOROH->BOR3 + R-COOH - H₂O

Borate Ester Catalytic Cycle.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems. Below are representative protocols for amidation reactions catalyzed by boric acid (a simple boronic acid) and a borate ester.

Boric Acid Catalyzed Amidation of Benzoic Acid with Benzylamine (B48309)

This procedure is adapted from a publication focused on greener synthesis methodologies.[3]

Materials:

  • Benzoic acid

  • Benzylamine

  • Boric acid

  • Toluene (B28343)

  • Hexanes

  • Reaction vessel equipped with a Dean-Stark trap and condenser

Procedure:

  • To the reaction vessel, add benzoic acid (e.g., 3.66 g, 0.03 mol), boric acid (e.g., 0.185 g, 3 mol%), and toluene (88 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add benzylamine (e.g., 3.4 mL, 0.031 mol) to the reaction mixture.

  • Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into hexanes (100 mL) to precipitate the product.

  • Collect the solid product by filtration and wash with cold hexanes.

  • Further purification can be achieved by recrystallization.

Borate Ester Catalyzed Amidation in tert-Butyl Acetate (B1210297)

This general procedure is based on the work by Sheppard and coworkers, demonstrating the utility of B(OCH₂CF₃)₃ in a more sustainable solvent.[4]

Materials:

  • Carboxylic acid

  • Amine

  • This compound [B(OCH₂CF₃)₃]

  • tert-Butyl acetate (tBuOAc)

  • Reaction vessel equipped with a Dean-Stark trap and condenser

  • Scavenger resins (e.g., Amberlite IRA-743, Amberlyst A15, A-26(OH)) for workup

Procedure:

  • Set up a reaction vessel with a Dean-Stark trap filled with tBuOAc and an air condenser.

  • Add the carboxylic acid (e.g., 5 mmol, 1 equiv.), amine (e.g., 5 mmol, 1 equiv.), and B(OCH₂CF₃)₃ (e.g., 108 µL, 0.5 mmol, 10 mol%) to the vessel.

  • Add tBuOAc to achieve a 1 M concentration of the limiting reagent.

  • Heat the reaction mixture to reflux and monitor for the desired time (typically 1-48 h).

  • Upon completion, cool the reaction to room temperature.

  • For a solid-phase workup, add water (0.5 mL), dimethyl carbonate (5 mL), and a mixture of scavenger resins (Amberlite IRA-743, Amberlyst A15, and A-26(OH)).

  • Stir the resulting suspension for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the amide product.

Experimental_Workflow cluster_boronic Boronic Acid Protocol cluster_borate Borate Ester Protocol start_ba Combine Reactants & Catalyst in Toluene reflux_ba Heat to Reflux with Dean-Stark start_ba->reflux_ba monitor_ba Monitor by TLC reflux_ba->monitor_ba cool_ba Cool to RT monitor_ba->cool_ba precipitate_ba Precipitate in Hexanes cool_ba->precipitate_ba filter_ba Filter and Wash precipitate_ba->filter_ba product_ba Amide Product filter_ba->product_ba start_be Combine Reactants & Catalyst in tBuOAc reflux_be Heat to Reflux with Dean-Stark start_be->reflux_be cool_be Cool to RT reflux_be->cool_be workup_be Solid-Phase Workup with Resins cool_be->workup_be filter_be Filter and Concentrate workup_be->filter_be product_be Amide Product filter_be->product_be

General Experimental Workflows.

Conclusion and Recommendations

The choice between a boronic acid and a borate ester catalyst for amidation is not a one-size-fits-all decision.

  • Boronic acids are often more reactive and can be highly effective for the amidation of simple, non-coordinating carboxylic acids and amines. Their lower cost and ready availability can also be advantageous. However, their catalytic activity is often diminished with challenging substrates, particularly those containing coordinating heterocycles like pyridine.

  • Borate esters , such as B(OCH₂CF₃)₃, demonstrate a broader substrate scope and are particularly well-suited for the amidation of functionalized and coordinating substrates where boronic acids fail.[1] They offer a more robust and reliable catalytic system for complex molecule synthesis, albeit at a potentially higher initial cost.

For drug development professionals and scientists working with diverse and complex molecular scaffolds, borate esters often represent the superior choice due to their enhanced functional group tolerance and ability to overcome the limitations of boronic acid catalysts. For routine synthesis of amides from simple starting materials, boronic acids can be a cost-effective and efficient option. Careful consideration of the substrate scope and potential for catalyst deactivation is crucial for selecting the optimal boron-based catalyst for your specific amidation reaction.

References

A Comparative Guide to the NMR Spectral Data of Tris(2,2,2-trifluoroethyl) borate and Alternative Borate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Tris(2,2,2-trifluoroethyl) borate (B1201080) and the experimental data for Trimethyl borate and Triisopropyl borate. These values are indicative of the chemical environment of the protons and carbons within each molecule and are crucial for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectral Data of Borate Esters

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignmentData Source
Tris(2,2,2-trifluoroethyl) borateCDCl₃~4.2 (quartet)Quartet (q)-OCH₂CF₃Predicted
Trimethyl borateCDCl₃3.52[1]Singlet (s)-OCH₃Experimental[1]
Triisopropyl borateCDCl₃4.33 (septet), 1.12 (doublet)Septet, Doublet-OCH(CH₃)₂, -OCH(CH₃)₂Experimental

Table 2: ¹³C NMR Spectral Data of Borate Esters

CompoundSolventChemical Shift (δ) ppmAssignmentData Source
This compoundCDCl₃~123 (quartet, J ≈ 277 Hz), ~62 (quartet, J ≈ 37 Hz)-OCH₂C F₃, -OC H₂CF₃Predicted
Trimethyl borateCDCl₃51.17[1]-OCH₃Experimental[1]
Triisopropyl borateCDCl₃64.8, 24.4-OC H(CH₃)₂, -OCH(C H₃)₂Experimental

Note: Predicted values for this compound are based on computational models and should be confirmed by experimental data when available.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for borate esters, based on standard practices for small organic molecules.

Sample Preparation
  • Sample Purity: Ensure the borate ester sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the borate ester and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for borate esters due to its low boiling point and ability to dissolve a wide range of organic compounds. Other solvents such as acetone-d₆ or benzene-d₆ may also be used depending on the solubility of the specific borate ester.

  • Concentration: Prepare a solution of the borate ester in the chosen deuterated solvent at a concentration of approximately 5-25 mg/mL.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added. The chemical shift of TMS is defined as 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a routine ¹H spectrum.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Spectrometer: A spectrometer with a carbon-observe probe is required.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Longer delays may be necessary for quaternary carbons.

    • Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons. For both ¹H and ¹³C spectra, identify the chemical shift of each peak.

Logical Relationship of NMR Data Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of this compound with its alternatives.

NMR_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_protocol Standardized Protocol Target This compound (Predicted NMR Data) Table1H Table 1: 1H NMR Data (Chemical Shift, Multiplicity) Target->Table1H Table13C Table 2: 13C NMR Data (Chemical Shift) Target->Table13C Alt1 Trimethyl borate (Experimental NMR Data) Alt1->Table1H Alt1->Table13C Alt2 Triisopropyl borate (Experimental NMR Data) Alt2->Table1H Alt2->Table13C Comparison Comparative Analysis (Structural Elucidation, Purity Assessment) Table1H->Comparison Table13C->Comparison Protocol Experimental NMR Protocol (Sample Prep, Acquisition, Processing) Protocol->Comparison

Caption: Workflow for NMR data comparison of borate esters.

References

Unlocking Enhanced Battery Performance: A Comparative Analysis of Electrolytes with and without Tris(2,2,2-trifluoroethyl)borate (TTFEB) Additive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and energy storage, the quest for more stable and efficient battery electrolytes is paramount. This guide provides a detailed comparison of the electrochemical performance of standard electrolytes versus those enhanced with the additive Tris(2,2,2-trifluoroethyl)borate (TTFEB). The inclusion of TTFEB has been shown to significantly improve the cycling stability and capacity retention of batteries, particularly in sodium-ion and lithium-ion systems.

This improvement is largely attributed to TTFEB's ability to form a stable inorganic-rich solid electrolyte interphase (SEI) layer on the electrode surface. This protective layer mitigates the decomposition of the electrolyte and prevents detrimental side reactions, ultimately leading to a longer battery life and more reliable performance.

Quantitative Performance Comparison

The following table summarizes the key electrochemical performance metrics of electrolytes with and without the TTFEB additive, based on experimental data from recent studies.

Performance MetricElectrolyte without TTFEBElectrolyte with TTFEBSource
Capacity Retention (Hard Carbon Anode in SIBs) Capacity drops to 0 mAh g⁻¹ after 80 cycles89.7% after 250 cycles[1]
Discharge Capacity (LiNi₁/₃Co₁/₃Mn₁/₃O₂ Cathode at 0.5 C) Lower initial discharge capacity185.3 mAh g⁻¹ (initial)[2]
Capacity Retention (LiNi₁/₃Co₁/₃Mn₁/₃O₂ Cathode after 100 cycles) Lower capacity retention89.5%[2]
Discharge Capacity (LiNi₁/₃Co₁/₃Mn₁/₃O₂ Cathode at 4 C) 73.7 mAh g⁻¹135.1 mAh g⁻¹[2]

Mechanism of Action: The Role of TTFEB

TTFEB functions as an anion receptor, specifically interacting with anions like PF₆⁻ in the electrolyte. This interaction facilitates the formation of a stable and uniform SEI layer rich in inorganic compounds. This SEI layer is crucial for preventing the continuous decomposition of the electrolyte, a common issue that leads to capacity fade and poor cycling stability in batteries.

TTFEB_Mechanism cluster_electrolyte Electrolyte cluster_interface Electrode-Electrolyte Interface cluster_performance Battery Performance TTFEB TTFEB Additive Anion Anions (e.g., PF₆⁻) TTFEB->Anion interacts with SEI Stable Inorganic-Rich SEI Layer Anion->SEI promotes formation of Solvent Electrolyte Solvent Decomposition Electrolyte Decomposition Solvent->Decomposition undergoes SEI->Decomposition prevents Performance Improved Cycling Stability & Capacity Retention SEI->Performance leads to

Caption: Working mechanism of the TTFEB additive in an electrolyte.

Experimental Protocols

The following outlines the typical experimental methodologies used to evaluate the electrochemical performance of electrolytes with and without the TTFEB additive.

Cell Assembly
  • Electrode and Separator Preparation: Cathodes (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂) and anodes (e.g., graphite (B72142) or hard carbon) are punched into discs of specific diameters. The electrodes and separators are dried under vacuum at elevated temperatures (e.g., 110 °C for electrodes, 70 °C for separators) to remove any moisture.

  • Coin Cell Assembly: 2032-type coin cells are typically assembled in an argon-filled glovebox to maintain an inert atmosphere. The cell consists of the cathode, a separator, and the anode.

  • Electrolyte Addition: A specific amount of the baseline electrolyte (e.g., 1.2 M LiPF₆ in a 3:7 w/w mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC)) or the TTFEB-containing electrolyte is added to the cell. The concentration of TTFEB is typically around 0.5 wt%.[2]

Electrochemical Testing
  • Formation Cycles: The assembled cells undergo a few initial formation cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Galvanostatic Cycling: The cells are then cycled at various C-rates (e.g., 0.5 C, 1 C, 4 C) within a specific voltage window (e.g., 3.0-4.4 V) to evaluate their capacity, coulombic efficiency, and cycling stability. These tests are typically conducted at a constant temperature, for instance, 30 °C.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed to analyze the interfacial impedance of the cells, providing insights into the properties of the SEI layer.

The following workflow illustrates the general procedure for evaluating the electrochemical performance of the electrolytes.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrode & Separator Drying C Coin Cell Assembly (Ar-filled glovebox) A->C B Electrolyte Preparation (with/without TTFEB) B->C D Formation Cycles C->D E Galvanostatic Cycling D->E F Electrochemical Impedance Spectroscopy E->F G Performance Comparison: Capacity, Efficiency, Stability F->G

Caption: General experimental workflow for electrolyte evaluation.

References

A Comparative Guide to Peptide Coupling Reagents: Seeking Alternatives to Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in peptide synthesis, directly impacting yield, purity, and stereochemical integrity. While Tris(2,2,2-trifluoroethyl) borate (B1201080), also known as the Sheppard amidation reagent, is recognized as a highly effective agent for forming amide bonds under mild conditions, a diverse array of alternative reagents are more commonly employed in modern solid-phase peptide synthesis (SPPS).[1] This guide provides an objective comparison of the performance of these alternatives, supported by available experimental data, to assist in making informed decisions for successful peptide synthesis.

The landscape of peptide coupling reagents is dominated by several classes, primarily phosphonium (B103445) and aminium/uronium salts, which have demonstrated high efficiency and reliability.[2] These reagents are instrumental in driving the amide bond formation, the fundamental step in elongating the peptide chain.

Quantitative Performance of Common Coupling Reagents

The efficacy of a coupling reagent is best assessed through quantitative measures of crude peptide purity, reaction efficiency (often inferred from reaction time), and the degree of racemization. The following table summarizes representative data from comparative studies on commonly used coupling reagents. It is important to note that direct, publicly available quantitative comparisons of Tris(2,2,2-trifluoroethyl) borate against these reagents are limited.

Coupling ReagentClassTypical Crude Purity (%)*Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt91.23High reactivity and speed, effective for sterically hindered amino acids, low racemization.[3]Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[4]
HBTU Aminium/Uronium SaltLower than HATUCost-effective standard reagent.Less effective than HATU for difficult sequences, higher risk of racemization compared to HATU.[5]
HCTU Aminium/Uronium Salt92.11High purity comparable to HATU, often at a lower cost.[3][6]Can cause guanidinylation.
PyBOP Phosphonium Salt88.54Low racemization, avoids carcinogenic byproducts of older phosphonium reagents.[3]May be less efficient for some difficult sequences compared to HATU/HCTU.[3]
COMU Aminium/Uronium SaltComparable to HATUHigh reactivity, based on non-explosive OxymaPure, making it safer.

*Crude purity data is for the synthesis of the A-ß Amyloid (1-42) peptide as reported in a comparative study.[3] Performance can vary based on the peptide sequence and synthesis conditions.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of any coupling reagent. Below are representative experimental protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy for some of the common alternatives.

Protocol 1: Standard Coupling with HATU

This protocol outlines a single coupling cycle in manual Fmoc-based SPPS.

1. Resin Preparation and Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF and add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.

  • Drain the coupling solution and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

3. Monitoring and Repetition:

  • A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.

  • Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

Protocol 2: Standard Coupling with PyBOP

This protocol details a single coupling cycle using the phosphonium-based reagent PyBOP.

1. Resin Preparation and Deprotection:

  • Follow the same procedure as for the HATU protocol to swell the resin and remove the Fmoc protecting group.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and mix briefly.

  • Immediately transfer the activated mixture to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-120 minutes with agitation.

  • Drain the reaction solution and thoroughly wash the resin with DMF and DCM.

Mechanism of Action and Key Relationships

The choice of coupling reagent influences the reaction pathway and the potential for side reactions, most notably racemization. The following diagrams illustrate the general workflow of SPPS and the factors influencing the stereochemical purity of the final peptide.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (Coupling Reagent, Amino Acid, Base) Fmoc_AA->Coupling Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The propensity for a coupling reagent to promote this pathway versus direct amide bond formation is a key determinant of its performance in maintaining stereochemical integrity.

Racemization_Factors cluster_coupling Coupling Conditions cluster_peptide Peptide Sequence Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Racemization Racemization (Loss of Stereochemical Purity) Coupling_Reagent->Racemization Base Base (e.g., DIPEA) Base->Racemization Solvent Solvent (e.g., DMF) Solvent->Racemization Temperature Temperature Temperature->Racemization Amino_Acid Amino Acid Type (e.g., His, Cys are prone) Amino_Acid->Racemization Steric_Hindrance Steric Hindrance Steric_Hindrance->Racemization

Key factors influencing the extent of racemization during peptide synthesis.

Conclusion

While this compound is a potent reagent for amide bond formation, the field of peptide synthesis is rich with well-characterized and highly efficient alternatives. For routine and challenging peptide syntheses, aminium/uronium salts like HATU and HCTU, and phosphonium salts such as PyBOP, offer a balance of high coupling efficiency, rapid reaction times, and suppression of racemization. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, budgetary constraints, and the desired level of purity. The protocols and comparative data presented here serve as a guide for researchers to navigate these choices and optimize their peptide synthesis workflows.

References

A Comparative Analysis of Lewis Acidity in Borate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount for the success of many chemical transformations. Borate (B1201080) esters, a class of organoboron compounds, have emerged as versatile and tunable Lewis acids. Their reactivity is intrinsically linked to the electron-accepting ability of the central boron atom, a property known as Lewis acidity. This guide provides a comparative study of the Lewis acidity of different borate esters, supported by quantitative experimental data and detailed methodologies, to aid in the rational selection of these important chemical tools.

The Lewis acidity of borate esters can be finely tuned by modifying the electronic and steric properties of the alkoxy or aryloxy substituents attached to the boron center. This modulation of reactivity allows for their application in a wide array of chemical reactions, from catalysis of organic transformations to the formation of complex materials. To quantitatively compare the Lewis acidity of these compounds, two primary experimental and computational methods are widely employed: the Gutmann-Beckett method, which determines the Acceptor Number (AN), and the calculation of Fluoride Ion Affinity (FIA).

Quantitative Comparison of Lewis Acidity

The following table summarizes the Lewis acidity of a selection of borate esters, expressed as Acceptor Numbers (AN). A higher AN value indicates a stronger Lewis acid.

Borate EsterTypeAcceptor Number (AN)Reference
Tri-n-propyl borate, B(OⁿPr)₃Orthoborate20.3[1]
Tri-isopropyl borate, B(OⁱPr)₃Orthoborate21.6[1]
Tris(2-chloroethyl) borate, B(OCH₂CH₂Cl)₃Orthoborate31.2[1]
Tris(3-chloropropyl) borate, B(O(CH₂)₃Cl)₃Orthoborate33.9[1]
Tris(4-chlorobutyl) borate, B(O(CH₂)₄Cl)₃Orthoborate28.2[1]
Tris(2,2-dichloroethyl) borate, B(OCH₂CHCl₂)₃Orthoborate59.3[1]
Tris(1,3-dichloroisopropyl) borate, B(OCH(CH₂Cl)₂)₃Orthoborate42.7[1]
Tris(2-bromoethyl) borate, B(OCH₂CH₂Br)₃Orthoborate38.1[1]
Tris(2-iodoethyl) borate, B(OCH₂CH₂I)₃Orthoborate45.6[1]
Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃Orthoborate66.4[1]
Tris(2,2,2-trichloroethyl) borate, B(OCH₂CCl₃)₃Orthoborate71.5[1]
Triethyl metaborate, (EtOBO)₃Metaborate80.1[1]
Tri-n-propyl metaborate, (ⁿPrOBO)₃Metaborate79.1[1]
Tri-isopropyl metaborate, (ⁱPrOBO)₃Metaborate73.5[1]
Tri-n-butyl metaborate, (ⁿBuOBO)₃Metaborate77.9[1]

Factors Influencing Lewis Acidity in Borate Esters

The Lewis acidity of a borate ester is primarily governed by the nature of the substituents on the boron atom. The following diagram illustrates the key factors influencing this property.

Lewis_Acidity_Factors cluster_borate Borate Ester Structure Boron Center Boron Center Inductive Effects Inductive Effects Inductive Effects->Boron Center -I effect increases acidity Steric Hindrance Steric Hindrance Steric Hindrance->Boron Center Bulkiness decreases acidity Structural Type Structural Type Structural Type->Boron Center Metaborates > Orthoborates Gutmann_Beckett_Workflow A Prepare a solution of the borate ester in a non-coordinating solvent (e.g., C6D6 or CDCl3) B Add a known amount of triethylphosphine (B1216732) oxide (Et3PO) as a probe molecule A->B C Record the 31P NMR spectrum of the solution B->C D Determine the chemical shift (δ) of the Et3PO-borate ester adduct C->D E Calculate the Acceptor Number (AN) using the formula: AN = 2.21 x (δ_adduct - 41.0) D->E FIA_Concept cluster_energy Energy Change Lewis Acid (Borate Ester) Lewis Acid (Borate Ester) Lewis Acid-Fluoride Adduct Lewis Acid-Fluoride Adduct Lewis Acid (Borate Ester)->Lewis Acid-Fluoride Adduct + F⁻ ΔH = -FIA ΔH = -FIA Lewis Acid-Fluoride Adduct->ΔH = -FIA

References

A Researcher's Guide to Spectroscopic Validation of Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

The successful formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the realms of peptide synthesis and drug development. For researchers and scientists, rigorous validation of this critical covalent linkage is paramount. This guide provides a comparative overview of three principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the confirmation of amide bond formation, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design and interpretation.

Spectroscopic Techniques at a Glance: A Comparative Analysis

Each spectroscopic method offers a unique window into the molecular structure, providing distinct yet complementary evidence for the formation of an amide bond. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Detailed structural information, connectivity, and chemical environment of nuclei. Quantitative analysis is possible.Presence of functional groups based on vibrational frequencies.Molecular weight and fragmentation patterns, confirming the mass of the product.
Key Evidence Appearance of a new amide N-H proton signal, shifts in the α-carbon and carbonyl carbon signals.Appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands, disappearance of carboxylic acid O-H and amine N-H stretches.Detection of the molecular ion peak corresponding to the expected amide product.
Sample Requirements ~5-10 mg, soluble in a deuterated solvent.~1-5 mg, can be solid, liquid, or in solution.<1 mg, soluble sample.
Analysis Time Minutes to hours, depending on the complexity of the molecule and the experiments performed.Minutes.Minutes.
Advantages Provides unambiguous structural confirmation and allows for quantification.[1][2]Fast, simple, and provides direct evidence of functional group transformation.High sensitivity and provides exact molecular weight.
Disadvantages Lower sensitivity compared to MS, requires more sample, and can be time-consuming.Does not provide detailed structural connectivity. Overlapping peaks can complicate interpretation.Does not provide information about the specific location of the amide bond in complex molecules.

Quantitative Data Summary

The formation of an amide bond from a carboxylic acid and an amine results in predictable changes in the spectroscopic data. The following tables summarize the key quantitative changes that can be expected.

Table 1: Typical ¹H NMR Chemical Shift Changes for Amide Bond Formation
ProtonStarting Material (Typical Range, ppm)Product Amide (Typical Range, ppm)Key Observation
Amine N-H 1.0 - 5.0 (broad)7.5 - 8.5 (often broad)[3]Disappearance of the amine proton signal and appearance of a downfield amide proton signal.
Carboxylic Acid O-H 10.0 - 13.0 (very broad)N/ADisappearance of the highly deshielded carboxylic acid proton signal.
α-Protons to Carbonyl 2.0 - 2.52.0 - 2.5Minor shift upon amide formation.
α-Protons to Nitrogen 2.5 - 3.53.0 - 4.0Downfield shift due to the electron-withdrawing effect of the adjacent carbonyl group.
Table 2: Typical ¹³C NMR Chemical Shift Changes for Amide Bond Formation
CarbonStarting Material (Typical Range, ppm)Product Amide (Typical Range, ppm)Key Observation
Carboxylic Acid C=O 170 - 185165 - 175Upfield shift of the carbonyl carbon signal upon conversion to an amide.[3]
α-Carbon to Carbonyl 30 - 4030 - 40Minor shift.
α-Carbon to Nitrogen 30 - 5040 - 60Downfield shift.
Table 3: Key IR Absorption Frequencies for Amide Bond Formation
Vibrational ModeStarting Material (Typical Range, cm⁻¹)Product Amide (Typical Range, cm⁻¹)Key Observation
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)N/ADisappearance of the broad O-H stretch.
Amine N-H Stretch 3300 - 3500 (primary amines show two bands, secondary amines show one)[4]3100 - 3500 (secondary amides show one band)Shift and change in the N-H stretching region.
Carboxylic Acid C=O Stretch 1700 - 1725N/ADisappearance of the carboxylic acid carbonyl stretch.
Amide I (C=O Stretch) N/A1630 - 1680 (strong)[4]Appearance of a strong carbonyl stretch at a lower wavenumber than the starting carboxylic acid.
Amide II (N-H Bend) N/A1515 - 1570 (secondary amides)[4]Appearance of the characteristic N-H bending vibration.
Table 4: Mass Spectrometry Data for Amide Bond Formation
AnalysisStarting MaterialsProduct AmideKey Observation
Molecular Ion Peak (M+) [M+H]⁺ of Carboxylic Acid and [M+H]⁺ of Amine[M+H]⁺ of AmideAppearance of a new molecular ion peak corresponding to the molecular weight of the amide product.
Key Fragmentation Varies with structureCleavage of the amide C-N bond is common.[5][6][7] McLafferty rearrangement is also possible for primary amides.[8]Observation of fragment ions consistent with the structure of the newly formed amide.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for each spectroscopic technique.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the crude reaction mixture or purified product.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial. Ensure the chosen solvent dissolves both starting materials and the product for reaction monitoring.

    • Transfer the solution to a 5 mm NMR tube.[3]

  • Instrument Parameters:

    • Acquire a ¹H NMR spectrum. A standard acquisition typically involves a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Acquire a ¹³C NMR spectrum. This usually requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A 45-degree pulse angle and a 2-second relaxation delay are common starting points.

    • For samples in D₂O, the amide N-H proton will exchange with deuterium (B1214612) and the signal will disappear. This can be used as a confirmatory test.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of starting materials and product.

    • Compare the chemical shifts of the product with those of the starting materials, looking for the key changes outlined in Tables 1 and 2.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For liquid samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • For solutions: Dissolve the sample in a suitable solvent (e.g., CHCl₃, CCl₄) and place the solution in a liquid cell.

  • Instrument Parameters:

    • Acquire a background spectrum of the empty instrument (or with the pure solvent).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the key vibrational bands in the spectra of the starting materials and the product.

    • Confirm the disappearance of the carboxylic acid O-H and C=O stretches and the amine N-H stretches.

    • Verify the appearance of the characteristic amide I and amide II bands in the product spectrum (see Table 3).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be compatible with the ionization source.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

  • Instrument Parameters:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for small molecules.

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ ions.

    • If fragmentation data is desired, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion of the product and subjecting it to collision-induced dissociation.

  • Data Analysis:

    • Identify the molecular ion peak of the amide product in the mass spectrum.

    • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the expected product.

    • If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure of the product. Look for characteristic losses, such as the loss of the amine portion via cleavage of the C-N bond.[5][6][7]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating amide bond formation and the logical relationship between the different spectroscopic techniques.

Amide_Synthesis_Validation_Workflow cluster_synthesis Amide Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation start Carboxylic Acid + Amine reaction Coupling Reaction start->reaction product Crude Product reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_analysis Confirm Structure & Quantify nmr->nmr_analysis ir_analysis Confirm Functional Group Transformation ir->ir_analysis ms_analysis Confirm Molecular Weight ms->ms_analysis confirmation Amide Bond Formation Confirmed nmr_analysis->confirmation ir_analysis->confirmation ms_analysis->confirmation

Caption: Experimental workflow for amide synthesis and spectroscopic validation.

Caption: Logical relationship of spectroscopic methods in validating amide bonds.

References

A Head-to-Head Comparison: Tris(2,2,2-trifluoroethyl) borate (TTFEB) versus EDC for the Coupling of Unprotected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of amide bond formation, the choice of coupling reagent is paramount. This guide provides an objective, data-driven comparison of a newer contender, tris(2,2,2-trifluoroethyl) borate (B1201080) (TTFEB), against the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for the challenging task of coupling unprotected amino acids.

The direct coupling of unprotected amino acids presents a significant synthetic advantage by eliminating the need for protection and deprotection steps, thereby improving atom economy and reducing overall synthesis time. However, this approach is fraught with challenges, including the zwitterionic nature of amino acids leading to poor solubility in organic solvents, the potential for undesired side reactions, and the critical issue of racemization. This guide will delve into the performance of TTFEB and EDC in addressing these challenges, supported by experimental data and detailed protocols.

Performance Comparison

Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent, has emerged as a highly effective reagent for the direct amidation of carboxylic acids and amines under mild conditions.[1] A key advantage of TTFEB is that it often allows for product purification through simple filtration, obviating the need for aqueous workup or chromatography.[1] In contrast, EDC is a widely used carbodiimide (B86325) coupling agent where the urea (B33335) byproduct is water-soluble, facilitating its removal by aqueous extraction.[2] However, carbodiimide-mediated activations are known to be susceptible to racemization, a concern that is often mitigated by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt).[2]

Quantitative Data Summary

The following tables summarize the performance of TTFEB and EDC in the coupling of unprotected amino acids based on available literature.

Table 1: Performance of this compound (TTFEB) in the Direct Coupling of Unprotected Amino Acids with Propylamine

Amino AcidYield (%)Racemization (er)Reference
Alanine71>99:1[3]
Phenylalanine90>99:1[3]
Glycine85-[3]
Valine8898:2[3]
Leucine92>99:1[3]
Proline81-[3]
Isoleucine7585:15[3]
Methionine8398:2[3]
Tyrosine5596:4[3]
Histidine4591:9[3]
Threonine5497:3[3]
Tryptophan7291:9[3]

Data extracted from Sheppard, et al.[3] Reactions were typically carried out in cyclopentyl methyl ether (CPME) at 100 °C.

Table 2: Performance of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the Coupling of Amino Acids

Coupling ReactionYield (%)RacemizationReference
Protected Amino Acids (General)70-95%Significant without additives[4]
Protected Amino Acids with HOBt70-95%Suppressed[4]
Unprotected Phenylalanine with BenzylamineLow (qualitative)Not specified[3]
Peptide-Oligonucleotide Conjugation (Solution Phase)up to 95%Not specified[5]

Experimental Protocols

This compound (TTFEB) Coupling of an Unprotected Amino Acid

This protocol is adapted from the work of Sheppard and coworkers.[3]

Materials:

  • Unprotected amino acid (1.0 equiv)

  • Amine (3.0 equiv)

  • This compound (TTFEB) (2.0 equiv)

  • Cyclopentyl methyl ether (CPME)

Procedure:

  • To a reaction vessel, add the unprotected amino acid and the amine.

  • Add cyclopentyl methyl ether (CPME) to the mixture.

  • Add this compound (TTFEB) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for the required time (typically several hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, the product can often be isolated by filtration to remove any insoluble material, followed by evaporation of the solvent. For some products, a solid-phase extraction workup may be employed for purification.[3]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling of an Unprotected Amino Acid (General Procedure)

The direct coupling of unprotected amino acids using EDC is less commonly detailed with specific yield data. The following is a generalized protocol, often requiring an additive like HOBt to suppress racemization.

Materials:

  • Unprotected amino acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv, optional but recommended)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA or TEA, if the amine is a salt)

Procedure:

  • Dissolve the unprotected amino acid and the amine in an anhydrous solvent.

  • If HOBt is used, add it to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the mixture.

  • If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the urea byproduct and other water-soluble components. The organic layer is then dried and concentrated to yield the crude product, which may require further purification by chromatography.

Reaction Mechanisms and Logical Relationships

The mechanisms of TTFEB and EDC-mediated couplings differ significantly, which influences their performance and side-product profiles.

TTFEB_Mechanism AA Unprotected Amino Acid Intermediate Cyclic Boron Intermediate AA->Intermediate Amine Amine (R'-NH2) Product_Complex Boron-Amide Complex TTFEB TTFEB B(OCH2CF3)3 TTFEB->Intermediate Intermediate->Product_Complex + Amine Amide Amide Product Product_Complex->Amide Workup Byproducts Borate Byproducts Product_Complex->Byproducts

TTFEB Coupling Mechanism

In the TTFEB-mediated coupling, it is proposed that the unprotected amino acid reacts with the borate ester to form a cyclic intermediate where both the amino and carboxyl groups are engaged.[3] This intermediate then reacts with the incoming amine to form the desired amide.[3]

EDC_Mechanism AA Amino Acid (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (highly reactive) AA->O_Acylisourea EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct (water-soluble) O_Acylisourea->Urea HOBt_Ester HOBt-Ester Intermediate (more stable) O_Acylisourea->HOBt_Ester + HOBt Racemization Racemization O_Acylisourea->Racemization Amine Amine HOBt HOBt (Additive) HOBt_Ester->Amide + Amine

EDC Coupling Mechanism

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond, releasing a soluble urea byproduct.[4] However, this reactive intermediate is also prone to racemization. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and still reactive towards the amine.[6]

Conclusion

Both this compound (TTFEB) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer viable pathways for the coupling of unprotected amino acids, each with a distinct profile of advantages and disadvantages.

This compound (TTFEB) stands out for its ability to facilitate the direct coupling of a wide range of unprotected amino acids with good to excellent yields and generally low levels of racemization.[3] Its key advantage lies in the simplified workup procedure, which often avoids the need for chromatography or aqueous extraction, making it an attractive option for streamlining synthetic workflows.[1]

EDC is a long-standing, cost-effective, and widely used coupling reagent. Its water-soluble urea byproduct simplifies purification compared to other carbodiimides like DCC.[2] However, when coupling unprotected amino acids, the risk of racemization is a significant concern, often necessitating the use of additives like HOBt, which adds complexity and cost to the reaction.[2][6] Furthermore, comprehensive data on its efficiency for a broad range of unprotected amino acids is not as readily available as for TTFEB.

For researchers prioritizing high yields, low racemization, and a simplified, chromatography-free workup for the direct coupling of unprotected amino acids, TTFEB presents a compelling modern alternative. For applications where cost is a primary driver and racemization can be effectively controlled with additives, EDC remains a viable and familiar choice. The ultimate selection will depend on the specific amino acids being coupled, the scale of the reaction, and the desired purity of the final product.

References

The Evolving Landscape of Amide Bond Formation: A Cost-Benefit Analysis of Sheppard's Reagent in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale amide synthesis, the choice of coupling reagent is a critical decision with far-reaching implications for process efficiency, product quality, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of Sheppard's reagent, tris(2,2,2-trifluoroethoxy)boron, in comparison to other commonly used alternatives, offering a framework for informed decision-making in an industrial setting.

The formation of an amide bond is one of the most fundamental and frequently employed transformations in the synthesis of pharmaceuticals and other fine chemicals.[1] Traditionally, this has been achieved using stoichiometric activating agents, which often suffer from poor atom economy and can generate hazardous waste.[2][3] In the quest for more sustainable and cost-effective methodologies, Sheppard's reagent has emerged as a compelling alternative for direct amidation.[4][5]

Performance Comparison of Amidation Reagents

The efficacy of an amidation reagent is judged on several key performance indicators, including reaction yield, purity of the final product, reaction time, and its ability to suppress side reactions such as racemization. This section provides a comparative overview of Sheppard's reagent against established coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Parameter Sheppard's Reagent HATU HCTU Other Common Reagents (e.g., BOP, PyBOP)
Typical Yield Good to Excellent[5]Very High, especially for difficult couplings[6]High[6]Moderate to High[6]
Reaction Time Typically 5-15 hours[5][7]Rapid, often complete within minutes to a few hours[4]RapidVariable
Racemization Very low levels observed[5]Very low[6]Low[8]Minimal with PyBOP, but a concern with others[6]
Byproducts Boric acid and 2,2,2-trifluoroethanolWater-soluble urea (B33335) derivativesWater-soluble urea derivativesCarcinogenic HMPA (with BOP)[4]
Purification Often achievable by simple filtration or crystallization[4][5]Typically requires chromatography or aqueous workupTypically requires chromatography or aqueous workupRequires careful purification to remove byproducts

Table 1: Performance Comparison of Sheppard's Reagent and Alternatives.

Cost-Benefit Analysis for Large-Scale Synthesis

While performance is paramount, the economic viability of a reagent is a critical factor in large-scale manufacturing. This analysis considers not only the direct cost of the reagent but also associated process costs such as raw materials for synthesis, solvent usage, purification, and waste disposal.

Factor Sheppard's Reagent HATU HCTU
Reagent Cost (per kg) Moderate (Can be synthesized in-house from inexpensive starting materials)[5][9]High[10][11][12]Moderate to High[2][8][13]
Process Mass Intensity (PMI) Potentially low due to simple workup and reduced solvent use[14]Higher due to more complex workupHigher due to more complex workup
Waste Profile Boric acid and trifluoroethanol (recyclable)Urea byproducts, solvent wasteUrea byproducts, solvent waste
Safety & Handling Flammable liquid, handle with care[1][9]Potential explosion hazard (benzotriazole derivatives)[14]Potential explosion hazard (benzotriazole derivatives)[14]
Overall Cost-Effectiveness Potentially high for large-scale due to in-house synthesis and simplified processLower for large-scale due to high reagent costModerate, offers a balance of cost and performance

Table 2: Cost-Benefit Analysis of Amidation Reagents.

Sheppard's reagent can be prepared from readily available and inexpensive starting materials, boric anhydride (B1165640) (B₂O₃) and 2,2,2-trifluoroethanol.[5][9] This offers a significant cost advantage in large-scale production compared to the often-high prices of pre-packaged uronium-based reagents like HATU and HCTU.[10][11][12] Furthermore, the simplified purification process associated with Sheppard's reagent, often requiring only filtration, can lead to a lower Process Mass Intensity (PMI), a key metric in green chemistry that measures the total mass of materials used to produce a specified mass of product.[14]

Experimental Protocols

General Protocol for Amide Synthesis using Sheppard's Reagent

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add Sheppard's reagent (1.1 equiv).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from ambient to reflux (typically 80°C) for 5 to 15 hours.[5][7] Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Filtration Method: Upon completion, the reaction mixture can often be purified by passing it through a plug of silica (B1680970) gel or a suitable resin to remove the boron byproducts. The solvent is then removed under reduced pressure to yield the amide product.[5]

    • Crystallization Method: In some cases, the amide product may crystallize directly from the reaction mixture upon cooling, allowing for isolation by simple filtration.[4]

Comparative Protocol for Amide Synthesis using HATU
  • Activation: In a separate vessel, dissolve the carboxylic acid (1.0 equiv), HATU (1.05 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir for a few minutes to allow for the formation of the active ester.

  • Coupling: Add the amine (1.0 equiv) to the activated carboxylic acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress.

  • Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with aqueous acid and base solutions to remove unreacted starting materials and byproducts. The product is then purified by column chromatography.

Signaling Pathways and Workflows

experimental_workflow cluster_sheppard Sheppard's Reagent Workflow cluster_hatu HATU Workflow shep_start Mix Carboxylic Acid, Amine, and Sheppard's Reagent shep_react Heat (5-15h) shep_start->shep_react shep_purify Purification (Filtration/Crystallization) shep_react->shep_purify shep_product Pure Amide shep_purify->shep_product hatu_activate Activate Carboxylic Acid with HATU and Base hatu_couple Add Amine (React 1-4h) hatu_activate->hatu_couple hatu_workup Aqueous Workup & Extraction hatu_couple->hatu_workup hatu_purify Column Chromatography hatu_workup->hatu_purify hatu_product Pure Amide hatu_purify->hatu_product

Comparative experimental workflows for amide synthesis.

decision_tree start Amide Synthesis Scale-up Decision cost Is cost the primary driver? start->cost speed Is reaction speed critical? cost->speed No sheppard Consider Sheppard's Reagent cost->sheppard Yes sustainability Is sustainability (low PMI) a key factor? speed->sustainability No hatu Consider HATU/HCTU speed->hatu Yes sheppard2 Consider Sheppard's Reagent sustainability->sheppard2 Yes hatu2 Consider HATU/HCTU sustainability->hatu2 No sheppard3 Consider Sheppard's Reagent hatu3 Consider HATU/HCTU

References

Safety Operating Guide

Safe Disposal of Tris(2,2,2-trifluoroethyl) borate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Tris(2,2,2-trifluoroethyl) borate (B1201080) as a flammable, hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and proper disposal of Tris(2,2,2-trifluoroethyl) borate.

Essential Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. The compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Avoid contact with oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource
Molecular Formula C₆H₆BF₉O₃[3][4]
Molecular Weight 307.91 g/mol [3][4]
Appearance Colorless liquid[4]
Density 1.430 g/mL at 25 °C
Boiling Point 124 - 126 °C[4]
Flash Point 43.3 °C (109.9 °F)
Refractive Index 1.298[4]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Designate this compound waste, including residues and contaminated materials, as "Flammable Hazardous Waste."

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection:

  • Use a dedicated, chemically compatible, and properly sealed waste container. The container should be clearly labeled as "Hazardous Waste: this compound, Flammable Liquid."

  • Collect all materials contaminated with the reagent, such as pipette tips, gloves, and absorbent paper, in a separate, sealed, and labeled container for solid hazardous waste.[1][5]

3. Spill Management:

  • In the event of a spill, immediately remove all ignition sources.[1]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[1]

  • Collect the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[1]

  • Ensure the storage area complies with all institutional and local regulations for flammable liquid waste.

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

  • The final disposal must be conducted at an authorized hazardous or special waste collection point.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Wear appropriate PPE: Safety goggles, gloves, lab coat B Handle in a well-ventilated area (fume hood) A->B C Collect liquid waste in a designated, labeled, sealed container B->C Waste Generation D Collect contaminated solids in a separate labeled container H Store waste in a designated safe storage area D->H E Remove ignition sources F Absorb with inert material E->F G Collect absorbed material into hazardous waste container F->G G->H I Contact EHS for waste pickup H->I J Dispose via licensed hazardous waste contractor I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tris(2,2,2-trifluoroethyl) borate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tris(2,2,2-trifluoroethyl) borate (B1201080)

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tris(2,2,2-trifluoroethyl) borate. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed or inhaled and may cause severe skin burns and eye damage with prolonged contact.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueCitations
Flash Point 43.3 °C / 109.9 °F[2]
Boiling Point 125 °C[2]
Density 1.430 g/mL at 25 °C

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific tasks being performed.[3] The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemStandard/Specification
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 approved. Safety glasses are minimum; goggles and a face shield are required when a splash hazard exists.[3]
Hands Chemical-Resistant GlovesDisposable nitrile gloves for incidental contact only; change immediately upon contamination.[3] For direct or prolonged contact, use heavy-duty gloves such as Butyl or Neoprene.[4][5]
Body Flame-Resistant Lab CoatWorn over long pants and closed-toe shoes.[3][6]
Respiratory Use in a Fume HoodIf engineering controls are insufficient, use an appropriate respirator.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1]

  • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety goggles and a face shield.

  • Wear appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, butyl or neoprene for direct handling).[3][4]

3. Handling the Chemical:

  • Conduct all work with this compound inside a certified chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Dispense the liquid carefully to avoid splashing.

  • Keep containers securely sealed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[1]

  • Wipe down the work surface in the fume hood.

  • Properly remove and dispose of contaminated gloves.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Emergency Protocol: Chemical Spill Workflow

The following diagram outlines the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain the Spill (Use absorbent material like vermiculite) ignition->contain absorb Absorb the Spilled Material contain->absorb collect Collect Residue (Use spark-free tools) absorb->collect package Place in a Labeled, Flammable Waste Container collect->package decontaminate Decontaminate the Area package->decontaminate end Dispose of Waste & PPE Report Incident decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2,2,2-trifluoroethyl) borate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(2,2,2-trifluoroethyl) borate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.